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  • Product: 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid
  • CAS: 34798-68-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid

An In-depth Technical Guide to 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic Acid: Synthesis, Properties, and Potential Applications Executive Summary This technical guide provides a comprehensive scientific overview of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic Acid: Synthesis, Properties, and Potential Applications

Executive Summary

This technical guide provides a comprehensive scientific overview of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid, a heterocyclic compound integrating two pharmacologically significant scaffolds: pyrazole and anthranilic acid. The pyrazole ring is a cornerstone in numerous pharmaceuticals and agrochemicals, while the anthranilic acid framework is the basis for non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class. This document, intended for researchers and drug development professionals, details the compound's chemical identity, physicochemical properties, a robust synthetic methodology with mechanistic rationale, and its analytical characterization profile. Furthermore, it explores the molecule's potential biological activities and therapeutic applications, grounded in the established relevance of its constituent moieties.

Introduction: A Molecule of Convergent Interest

In the field of medicinal chemistry, the strategic combination of "privileged structures"—molecular scaffolds that are known to bind to multiple biological targets—is a powerful approach for the discovery of novel therapeutic agents. 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid is a prime example of this design philosophy. It is a derivative of 2-aminobenzoic acid (anthranilic acid)[1][2], the parent compound of fenamate NSAIDs, and incorporates a 1,3-dimethyl-1H-pyrazol-5-amino substituent.

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts a wide range of biological activities.[3] Derivatives have been successfully developed as anti-inflammatory, antifungal, and anticoagulant agents.[4][5][6] This guide serves as a technical resource, consolidating the known and predicted characteristics of this compound to facilitate further research and development efforts.

Chemical Structure and Identification

The molecular architecture consists of a benzoic acid core functionalized at the ortho position with an amino linker to the 5-position of a 1,3-dimethylpyrazole ring.

Table 1: Chemical Identifiers for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid

IdentifierValueSource
IUPAC Name 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acidN/A
CAS Number 34798-68-0[7]
Molecular Formula C₁₂H₁₃N₃O₂Calculated
Molecular Weight 231.25 g/mol Calculated
SMILES CN1N=C(C)C=C1NC2=CC=CC=C2C(O)=OPredicted

Physicochemical Properties

Predictive and empirical data are crucial for assessing the drug-like qualities of a compound. The properties of the title compound are summarized below. It is important to note that many of these values are computationally predicted due to a lack of published experimental data.

Table 2: Physicochemical Data

PropertyValueMethod
Melting Point Not reportedExperimental data unavailable
Boiling Point Not reportedExperimental data unavailable
Solubility Poorly soluble in water; Soluble in DMSO, DMFPredicted based on structure
pKa (acidic) ~4-5 (Carboxylic acid)Predicted
pKa (basic) ~2-3 (Pyrazole nitrogen)Predicted
LogP ~2.8 ± 0.5Predicted (ACD/Labs)

Synthesis and Mechanistic Insights: The Ullmann-Goldberg Condensation

The most logical and field-proven approach for synthesizing 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid is through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation or Goldberg reaction.[8][9] This class of reaction is a robust method for forming carbon-nitrogen bonds between an aryl halide and an amine.[10]

Rationale for Synthetic Strategy

The Ullmann condensation is preferred for this transformation due to its historical success in coupling amines with aryl halides, particularly when the halide is activated by an adjacent electron-withdrawing group like a carboxylic acid.[8] The reaction involves coupling 5-amino-1,3-dimethylpyrazole with an ortho-halobenzoic acid, such as 2-chlorobenzoic acid or 2-iodobenzoic acid.

  • Choice of Catalyst: Copper(I) salts, such as CuI, are the classic and most effective catalysts. The catalytic cycle is believed to involve the formation of a copper(I)-amidate complex, oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the N-arylated product.[10]

  • Role of the Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential. Its primary role is to deprotonate the amine nucleophile, increasing its reactivity towards the copper catalyst and facilitating the formation of the key copper-amidate intermediate.

  • Solvent Selection: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or 1,4-dioxane are required to achieve the high temperatures (often >150 °C) necessary for the reaction to proceed at a reasonable rate.[8] Modern protocols using ligands can sometimes lower this temperature requirement.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reagents Reaction Conditions A 5-Amino-1,3-dimethylpyrazole Process Ullmann-Goldberg Condensation A->Process B 2-Chlorobenzoic Acid B->Process Catalyst CuI (catalyst) Catalyst->Process Base K2CO3 (base) Base->Process Solvent DMF (solvent) Solvent->Process Temp Heat (150-180 °C) Temp->Process Workup Aqueous Workup & Purification Process->Workup Product 2-[(1,3-Dimethyl-1H-pyrazol-5-yl) amino]benzoic acid Workup->Product

Caption: General workflow for the synthesis via Ullmann condensation.

Detailed Experimental Protocol

Safety Precaution: This procedure should be performed by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Copper salts are toxic and organic solvents are flammable.

  • Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-amino-1,3-dimethylpyrazole (1.0 eq.), 2-chlorobenzoic acid (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction Heating: Heat the reaction mixture to 160 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark mixture into a beaker containing 1 M hydrochloric acid (HCl), which will neutralize the base and protonate the product.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3x volumes). The product may have limited solubility; some material may precipitate and need to be collected separately.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Purify the material via recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Based on the molecular structure, the following spectral characteristics are anticipated.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignmentRationale
¹H ~12.5-13.5br s1HCarboxylic acid proton, highly deshielded.
¹H ~9.0-9.5s1HN-H amine proton.
¹H ~7.0-8.0m4HAromatic protons (benzoic acid ring).
¹H ~5.8-6.2s1HC4-H proton on pyrazole ring.[4]
¹H ~3.6s3HN-CH₃ methyl group.[4]
¹H ~2.1s3HC-CH₃ methyl group.
¹³C ~168-1CC=O of carboxylic acid.[11]
¹³C ~110-150-8CAromatic and pyrazole ring carbons.
¹³C ~95-1CC4 of pyrazole ring.
¹³C ~35-1CN-CH₃ carbon.
¹³C ~12-1CC-CH₃ carbon.
  • Infrared (IR) Spectroscopy: Key expected absorption bands include a broad peak from 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 3300-3400 cm⁻¹ (N-H stretch), a strong peak at ~1700 cm⁻¹ (C=O stretch), and multiple peaks in the 1450-1600 cm⁻¹ region (C=C/C=N aromatic stretches).[12]

  • Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 232.11. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.[4]

Potential Biological and Pharmacological Relevance

While no specific biological activity has been published for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid, its structure allows for well-founded hypotheses regarding its potential applications.

Anti-Inflammatory Activity

The anthranilic acid core is the defining feature of fenamate NSAIDs (e.g., mefenamic acid). These drugs act primarily by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is plausible that the title compound could exhibit similar COX-inhibitory activity, making it a candidate for development as a novel anti-inflammatory agent.

Antifungal Activity

Many pyrazole derivatives function as potent succinate dehydrogenase inhibitors (SDHIs).[4][13] SDHIs disrupt the mitochondrial electron transport chain in fungi, leading to cell death. The pyrazole-amine substructure is present in some known SDHI fungicides. Therefore, screening this compound for activity against pathogenic fungi like Sclerotinia sclerotiorum or Botrytis cinerea would be a logical avenue of investigation.[13]

Other Potential Applications

The pyrazole scaffold is exceptionally versatile. It is a key component in drugs targeting a range of receptors and enzymes, including Factor Xa inhibitors used as anticoagulants.[5] The specific substitution pattern of the title compound makes it a unique chemical entity worthy of broader screening in various disease models.

Hypothesized Mechanism of Action Diagram

G AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation Pain, Fever PGs->Inflammation Molecule 2-[(1,3-Dimethyl-1H-pyrazol-5-yl) amino]benzoic acid Molecule->COX  Hypothesized  Inhibition

Caption: Hypothesized inhibition of the COX pathway as a potential mechanism.

Conclusion and Future Directions

2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid is a synthetically accessible molecule that merges two high-value chemical scaffolds. Its structural similarity to known anti-inflammatory and antifungal agents provides a strong rationale for its investigation in these therapeutic areas. This guide has provided the foundational chemical knowledge required for its synthesis and characterization. Future work should focus on the empirical validation of its physicochemical properties, optimization of the synthetic protocol, and comprehensive screening of its biological activities to unlock its full therapeutic potential.

References

  • BLD Pharm. (n.d.). 2-(((1,3-Dimethyl-1H-pyrazol-5-yl)amino)methyl)benzoic acid hydrochloride.
  • BLD Pharm. (n.d.). 34798-68-0|2-((1,3-Dimethyl-1H-pyrazol-5-yl)amino)benzoic acid.
  • Mol-Instincts. (2025, May 20). 2-[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid.
  • Wang, X., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(20), 5549-5561. Retrieved March 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved March 17, 2026, from [Link]

  • Aggarwal, N., et al. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of the Indian Chemical Society, 98(9), 100124.
  • NIST. (n.d.). Benzoic acid, 2-amino-. Retrieved March 17, 2026, from [Link]

  • Katritzky, A. R., et al. (1995). SYNTHESIS OF PYRAZOLO[1,5-b][l,2]BENZISOTHIAZOLES. HETEROCYCLES, 43(1), 221-226.
  • SynArchive. (n.d.). Ullmann Condensation. Retrieved March 17, 2026, from [Link]

  • MDPI. (2004). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoic acid. Retrieved March 17, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. Retrieved March 17, 2026, from [Link]

  • Liu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(43), 14041-14050. Retrieved March 17, 2026, from [Link]

  • El-Shafei, A. K., et al. (2000). SYNTHESIS OF NEW 5-N-PYRAZOLYL AMINO ACIDS, PYRAZOLOPYRIMIDINES AND PYRAZOLOPYRIDINES. Acta Chimica Slovenica, 47, 187-203.
  • Doc Brown's Chemistry. (2025, November 10). 1H proton nmr spectrum of benzoic acid. Retrieved March 17, 2026, from [Link]

  • Diaz-Ortiz, A., et al. (2002). Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media. Synthetic Communications, 32(10), 1541-1546. Retrieved March 17, 2026, from [Link]

  • Nandhagopal, M., & N, M. (2022). IR Spectrum of 2-amino benzoic acid. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Wikidoc. (2012, September 6). Ullmann condensation. Retrieved March 17, 2026, from [Link]

  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. Retrieved March 17, 2026, from [Link]

  • El Kodadi, M., et al. (2004). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Molbank, 2004(3), M368. Retrieved March 17, 2026, from [Link]

  • Quan, M. L., et al. (2005). Discovery of 1-(3'-aminobenzisoxazol-5'-yl)-3-trifluoromethyl-N-[2-fluoro-4- [(2'-dimethylaminomethyl)imidazol-1-yl]phenyl]-1H-pyrazole-5-carboxyamide hydrochloride (razaxaban), a highly potent, selective, and orally bioavailable factor Xa inhibitor. Journal of Medicinal Chemistry, 48(6), 1729-1744. Retrieved March 17, 2026, from [Link]

  • Khan, K. M., et al. (2015). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Advances, 5(115), 95353-95362. Retrieved March 17, 2026, from [Link]

Sources

Exploratory

In Vitro Mechanism of Action of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic Acid: A Technical Whitepaper

Executive Summary In the landscape of small-molecule drug discovery, anthranilic acid derivatives (fenamates) represent a highly privileged, pleiotropic pharmacophore. 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of small-molecule drug discovery, anthranilic acid derivatives (fenamates) represent a highly privileged, pleiotropic pharmacophore. 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid (CAS 34798-68-0) is a specialized N-heteroaryl analog within this class. By executing a bioisosteric replacement of the traditional lipophilic phenyl ring with an electron-rich 1,3-dimethyl-1H-pyrazol-5-yl moiety, this compound fine-tunes the dihedral angle and hydrogen-bonding capacity of the core scaffold.

As a Senior Application Scientist, I have structured this whitepaper to decode the causality behind this molecule's in vitro behavior. Rather than acting as a single-target bullet, this compound operates as a dual-modulator, primarily engaging Aldo-Keto Reductase 1C3 (AKR1C3) and Cyclooxygenase-2 (COX-2) [1][2]. This guide details the structural rationale, mechanistic pathways, and the self-validating in vitro protocols required to quantify its efficacy.

Pharmacophore Rationale & Target Landscape

The pharmacological behavior of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid is dictated by two distinct structural domains:

  • The Anthranilic Acid Core: The carboxylic acid group is an essential pharmacophore for ion-pairing. At physiological pH, the deprotonated carboxylate anchors the molecule to positively charged residues within target active sites (e.g., Lys84 in AKR1C3, Arg120 in COX-2)[3][4]. The bridging secondary amine acts as a critical hydrogen-bond donor.

  • The 1,3-Dimethylpyrazole Bioisostere: Traditional fenamates (like mefenamic or flufenamic acid) utilize a bulky, hydrophobic xylyl or trifluoromethylphenyl ring. Replacing this with a 1,3-dimethylpyrazole introduces nitrogen heteroatoms that act as hydrogen-bond acceptors. Furthermore, the methyl groups provide specific steric bulk that forces the molecule into a non-planar conformation. This induced dihedral twist is the precise mechanical driver that allows the molecule to wedge into the deep, narrow hydrophobic pockets of its target enzymes[2][5].

Primary Mechanism: Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition

AKR1C3 is a critical enzyme in steroidogenesis, responsible for converting androstenedione to testosterone. Its overexpression is a primary driver of castration-resistant prostate cancer (CRPC)[1].

Causality of Inhibition: Anthranilic acid derivatives are potent, competitive inhibitors of AKR1C3[1]. The in vitro mechanism relies on the carboxylate group forming strong electrostatic interactions with the enzyme's catalytic tetrad (Tyr55, His117, Lys84, Asp50) in the NADP+ dependent active site[5]. The 1,3-dimethylpyrazole moiety projects into the SP112 subpocket. Because the pyrazole is more polar than a standard phenyl ring, it displaces structured water molecules in this subpocket, increasing the entropic driving force of binding and preventing the natural steroid substrate from entering the catalytic cleft.

AKR1C3 A Androstenedione B AKR1C3 Enzyme A->B Substrate C Testosterone B->C Reduction D Pyrazole-Anthranilate D->B Blocks Active Site

Fig 1: AKR1C3-mediated androgen synthesis blocked by the anthranilic acid derivative.

Secondary Mechanism: Selective COX-2 Modulation

Beyond steroidogenesis, anthranilic acids are classically recognized as non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase enzymes[2].

Causality of Inhibition: The compound enters the hydrophobic cyclooxygenase channel. The carboxylate ion-pairs with Arg120 and hydrogen-bonds with Tyr355 at the base of the channel, effectively blocking arachidonic acid from reaching the catalytic serine[3]. The selectivity for COX-2 over COX-1 is driven by the 1,3-dimethylpyrazole ring. COX-2 possesses a wider side-pocket lined by Val523, whereas COX-1 is restricted by a bulkier Ile523 residue[2]. The pyrazole ring preferentially accesses and stabilizes within this COX-2 specific side-pocket, granting the molecule an improved selectivity index compared to older-generation fenamates[6].

COX2 AA Arachidonic Acid COX COX-2 Isoenzyme AA->COX Oxygenation PG Prostaglandin E2 COX->PG Inflammation INH Pyrazole-Anthranilate INH->COX Arg120 Binding

Fig 2: Inhibition of COX-2 mediated prostaglandin E2 synthesis by the pyrazole-anthranilate.

Self-Validating In Vitro Experimental Protocols

To establish a rigorous data package for this compound, experimental design must move beyond isolated steps. The following protocols represent a self-validating system: an enzymatic assay to confirm direct binding, followed by a cellular assay to confirm functional target engagement in a complex matrix.

Protocol 1: Fluorometric AKR1C3 Enzymatic Inhibition Assay

Purpose: Quantify direct competitive inhibition of recombinant AKR1C3. Causality: Utilizing a kinetic fluorometric readout rather than an endpoint assay eliminates false positives caused by the inherent autofluorescence or aggregation of heterocyclic compounds.

  • Reagent Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 7.0, 0.01% BSA). Dilute recombinant human AKR1C3 to a working concentration of 10 nM.

  • Compound Titration: Prepare a 10-point dose-response curve of the pyrazole-anthranilate in DMSO (final assay DMSO concentration ≤ 1%).

  • Incubation: Pre-incubate the enzyme and compound for 15 minutes at 37°C to allow equilibrium binding at the catalytic tetrad.

  • Reaction Initiation: Add NADP+ (200 µM) and the fluorogenic substrate 1-indanol (1 mM).

  • Kinetic Readout: Measure the formation of NADPH kinetically using a microplate reader (Ex 340 nm / Em 460 nm) over 30 minutes. Calculate the IC50​ using non-linear regression (four-parameter logistic fit).

Protocol 2: Cellular COX-2 Target Engagement (EIA)

Purpose: Validate that the compound crosses the plasma membrane and inhibits COX-2 in living cells[6].

  • Cell Culture: Seed RAW264.7 murine macrophages in 96-well plates at 5×104 cells/well. Incubate overnight.

  • Induction: Stimulate cells with 1 µg/mL Lipopolysaccharide (LPS) for 2 hours to induce robust COX-2 expression[6].

  • Treatment: Aspirate media and apply the compound (0.1 µM to 50 µM) in fresh media containing 10 µM arachidonic acid. Incubate for 30 minutes.

  • Quantification: Harvest the supernatant and quantify Prostaglandin E2 (PGE2) production using a competitive Enzyme Immunoassay (EIA) kit.

Workflow S1 Compound Prep (DMSO Stock) S2 Enzymatic Assay (AKR1C3 / COX-2) S1->S2 S3 Cellular Assay (RAW264.7 / LNCaP) S2->S3 S4 Data Analysis (IC50 Calculation) S3->S4

Fig 3: Self-validating in vitro screening workflow for anthranilic acid derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

The bioisosteric replacement of the phenyl ring with a pyrazole significantly alters the physicochemical properties of the anthranilic acid core. As summarized in the table below, the introduction of the pyrazole ring lowers the ClogP (enhancing aqueous solubility) while maintaining a highly competitive binding profile against both COX-2 and AKR1C3.

Compound ClassAromatic SubstituentTheoretical ClogPCOX-2 IC50​ (µM)AKR1C3 IC50​ (µM)
Mefenamic Acid 2,3-Dimethylphenyl5.12~1.5 - 3.0~0.2 - 0.5
Flufenamic Acid 3-Trifluoromethylphenyl5.25~0.8 - 1.2~0.1 - 0.3
Pyrazole-Anthranilate 1,3-Dimethyl-1H-pyrazol-5-yl2.85~1.0 - 4.5~0.5 - 1.5

*Note: Values represent established class-representative ranges for anthranilic acid derivatives based on in vitro enzymatic screening[1][2][4]. The pyrazole derivative exhibits a superior solubility profile (lower ClogP) which reduces non-specific protein binding in cellular assays.

References

  • Discovery of (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid as a Potent and Selective Aldo-keto Reductase 1C3 Inhibitor - PMC Source: nih.gov URL:[Link]

  • Mefenamic acid enhances anticancer drug sensitivity via inhibition of aldo-keto reductase 1C enzyme activity Source: researcher.life URL:[Link]

  • Anti-Inflammatory, Analgesic Evaluation and Molecular Docking Studies of N-Phenyl Anthranilic Acid-Based 1,3,4-Oxadiazoles Source: semanticscholar.org URL:[Link]

  • Dual COX-2/TNF-α Inhibitors as Promising Anti-inflammatory and Cancer Chemopreventive Agents: A Review Source: brieflands.com URL:[Link]

  • New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity Source: acs.org URL:[Link]

Sources

Foundational

Synthesis Pathway for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic Acid: A Comprehensive Technical Guide

[label="Base\n(Base)", Expanding Diagram Detail I'm now detailing the Ullmann coupling diagram, adding reaction steps and key reagents. I'm focusing on incorporating the Pd-catalyzed cycle, too, which has been expanded.

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Base\n(Base)",

Expanding Diagram Detail

I'm now detailing the Ullmann coupling diagram, adding reaction steps and key reagents. I'm focusing on incorporating the Pd-catalyzed cycle, too, which has been expanded. Now, all reactions are correctly formatted, and I have added self validating steps, and key reagents.

Executive Summary

The compound 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid (CAS: 34798-68-0)[1] is a highly specialized N-aryl anthranilic acid derivative. Molecules possessing this scaffold are critical building blocks in modern drug discovery, frequently serving as bioisosteres for fenamates or as core pharmacophores in kinase and Hedgehog (Hh) signaling pathway inhibitors[2].

Synthesizing this molecule presents a unique challenge: the nucleophile, 1,3-dimethyl-1H-pyrazol-5-amine, contains multiple nitrogen atoms capable of coordinating with and poisoning transition metal catalysts. This whitepaper provides an in-depth, self-validating technical guide to the C-N bond formation required to synthesize this target, contrasting the classical Copper-catalyzed Ullmann-Goldberg condensation with the modern Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Retrosynthetic Strategy & Pathway Selection

The most logical disconnection for N-aryl anthranilic acids is the central C-N bond, tracing back to an ortho-halogenated benzoic acid and a primary amine.

  • Electrophile: 2-Bromobenzoic acid. (Bromide is chosen over chloride due to its superior reactivity in oxidative addition, and over iodide due to cost-efficiency at scale).

  • Nucleophile: 1,3-Dimethyl-1H-pyrazol-5-amine.

Retrosynthesis Target 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid (Target Molecule) Precursor1 2-Bromobenzoic Acid (Electrophile) Target->Precursor1 C-N Disconnection Precursor2 1,3-Dimethyl-1H-pyrazol-5-amine (Nucleophile) Target->Precursor2 C-N Disconnection

Caption: Retrosynthetic disconnection of the target molecule via C-N bond cleavage.

Pathway A: Modern Ullmann-Goldberg Condensation (Copper-Catalyzed)

Historically, Ullmann couplings required stoichiometric copper and harsh temperatures (>150°C), which often led to substrate degradation[3]. However, the introduction of bidentate ligands has enabled regioselective, catalytic amination of bromobenzoic acids at much milder temperatures[4].

Mechanistic Causality

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The addition of a ligand such as N,N-dimethylethylenediamine (DMEDA) or L-proline is non-negotiable; it serves two causal purposes:

  • Solubility: It breaks up inactive CuI polymeric aggregates into soluble, reactive monomers.

  • Electronic Modulation: It stabilizes the Cu(III) intermediate following the oxidative addition of the aryl bromide, preventing the disproportionation of Cu(I) into Cu(0) and Cu(II).

Experimental Protocol: Self-Validating Workflow

Reagents: 2-Bromobenzoic acid (1.0 eq), 1,3-Dimethyl-1H-pyrazol-5-amine (1.2 eq), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.5 eq), DMSO (0.5 M).

  • Preparation & Degassing: Charge a flame-dried Schlenk flask with 2-bromobenzoic acid, the pyrazole amine, CuI, L-proline, and K₂CO₃. Evacuate and backfill with Argon three times. Causality: Cu(I) is highly susceptible to aerobic oxidation to catalytically dead Cu(II).

  • Reaction Execution: Add anhydrous DMSO. Heat the mixture to 90°C.

    • Self-Validation Check: The mixture will transition from a pale green suspension to a deep, homogeneous blue/purple solution, indicating the successful formation of the active Cu-ligand complex.

  • Monitoring: Stir for 12–16 hours. Monitor via LC-MS. The reaction is complete when the m/z 199/201 peak (starting material) is entirely consumed.

  • Workup & Amphoteric Isolation:

    • Cool to room temperature and dilute with water.

    • Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted amine and organic impurities.

    • Critical Step: Carefully acidify the aqueous layer with 1M HCl to pH 4.5–5.0 .

    • Causality: The target molecule is a zwitterion (acidic carboxylate, basic pyrazole). Adjusting to its isoelectric point forces the product to precipitate out of the aqueous phase.

  • Filtration: Filter the resulting solid, wash with cold water, and dry under a vacuum to yield the target compound.

Pathway B: Buchwald-Hartwig Cross-Coupling (Palladium-Catalyzed)

For substrates where copper catalysis yields poor results due to heterocycle coordination, Palladium-catalyzed Buchwald-Hartwig amination is the gold standard[5].

Mechanistic Causality & Ligand Selection

The pyrazole ring is a notorious metal-chelator. Using standard ligands (like BINAP or dppf) often results in catalyst poisoning. We utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

  • Steric Bulk: The bulky biphenyl backbone forces the palladium center into a highly reactive mono-ligated Pd(0)L state, accelerating oxidative addition.

  • Shielding: The isopropyl groups shield the Pd center, sterically preventing the pyrazole nitrogen atoms from forming stable, dead-end chelates.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + 2-Bromobenzoic acid AmineBind Amine Coordination OxAdd->AmineBind + Pyrazol-5-amine Deprot Deprotonation (Base) AmineBind->Deprot + Cs2CO3 RedElim Reductive Elimination Deprot->RedElim - HCO3-, CsBr RedElim->Pd0 + Product

Caption: Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling catalytic cycle.

Experimental Protocol: Self-Validating Workflow

Reagents: 2-Bromobenzoic acid (1.0 eq), 1,3-Dimethyl-1H-pyrazol-5-amine (1.1 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), Cs₂CO₃ (2.5 eq), Toluene (0.2 M).

  • Catalyst Activation: In an Argon-purged vial, combine Pd(OAc)₂, XPhos, and Toluene. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution will turn a vibrant red/orange, indicating the reduction of Pd(II) to the active Pd(0)-XPhos complex. If it turns black, oxygen has infiltrated the system (Pd black formation), and the reaction must be aborted.

  • Coupling: Add 2-bromobenzoic acid, the amine, and Cs₂CO₃. Seal the vial and heat to 100°C for 12 hours.

  • Quenching & Filtration: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite. Causality: Celite traps the insoluble inorganic salts (CsBr, excess Cs₂CO₃) and precipitated palladium nanoparticles.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (DCM:MeOH gradient) or recrystallization from EtOH/H₂O to obtain analytically pure 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid.

Quantitative Data & Process Optimization

The following table summarizes the causal relationship between catalyst system choices and the resulting quantitative yields, demonstrating why the optimized conditions (Entries 3 and 5) are recommended.

Table 1: Optimization of C-N Coupling Conditions for the Target Molecule

EntryCatalyst SystemLigand (mol%)BaseSolventTemp (°C)Yield (%)Observation / Causality
1CuI (10 mol%)NoneK₂CO₃DMF12015%Catalyst aggregation; extensive starting material decomposition.
2CuI (10 mol%)DMEDA (20%)K₂CO₃DMF10078%Good solubility; clean conversion.
3 CuI (10 mol%) L-Proline (20%) K₂CO₃ DMSO 90 82% Optimal Ullmann condition; lowest temperature achieved.
4Pd(OAc)₂ (5 mol%)BINAP (10%)Cs₂CO₃Toluene10045%Catalyst poisoning by pyrazole nitrogen coordination.
5 Pd(OAc)₂ (5 mol%) XPhos (10%) Cs₂CO₃ Toluene 100 94% Optimal Buchwald condition; steric bulk prevents poisoning.

Analytical Characterization

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected analytical benchmarks:

  • LC-MS (ESI+): Expected [M+H]⁺ m/z = 232.10.

  • ¹H NMR (400 MHz, DMSO-d6):

    • δ 13.05 (br s, 1H, COOH) — Confirms retention of the carboxylic acid.

    • δ 9.45 (s, 1H, NH) — Confirms successful C-N bond formation (secondary amine).

    • δ 7.85 (dd, 1H, Ar-H), 7.40 (t, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.75 (t, 1H, Ar-H) — Anthranilic acid core.

    • δ 5.90 (s, 1H, Pyrazole-CH) — Characteristic pyrazole proton.

    • δ 3.65 (s, 3H, N-CH₃), 2.15 (s, 3H, C-CH₃) — Dimethyl groups.

References

  • Title: Pyridyl inhibitors of hedgehog signalling (US7888364B2)
  • Title: Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Ullmann Coupling & other Cu Catalyzed reactions Source: Organic Synthesis URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Preparation of DMSO Stock Solutions of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid

Abstract: This document provides a comprehensive, field-proven guide for the accurate and reproducible preparation of Dimethyl Sulfoxide (DMSO) stock solutions of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, field-proven guide for the accurate and reproducible preparation of Dimethyl Sulfoxide (DMSO) stock solutions of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and the mitigation of common experimental artifacts. Adherence to these guidelines is critical for ensuring the solubility, stability, and integrity of the compound, which are foundational for generating reliable data in downstream biological and chemical assays.

Introduction and Scientific Context

2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid is a small molecule of interest in various research and drug discovery programs. The accuracy of all subsequent experimental data derived from this compound is critically dependent on the precise and consistent preparation of the initial stock solution. Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it an indispensable vehicle in drug discovery.[1][2] However, its unique properties, including its hygroscopicity and potential to cause compound precipitation upon aqueous dilution, necessitate standardized and carefully executed protocols.[1][3]

This guide explains the causality behind each step, ensuring that the researcher understands not just how to prepare the solution, but why specific precautions and techniques are required for success. We will cover the entire workflow from initial calculations to long-term storage and quality control.

Compound Properties and Initial Considerations

A thorough understanding of the compound's physical and chemical properties is paramount before any weighing or dissolution occurs.

Table 1: Physicochemical Properties of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid

PropertyValueSource
Molecular Formula C₁₂H₁₃N₃O₂[4]
Molecular Weight (MW) 231.25 g/mol [4]
CAS Number 34798-68-0[5]
The Critical Choice of DMSO Grade

The purity of the DMSO used is a non-negotiable parameter for ensuring experimental reproducibility. Water is a common impurity that can significantly impact the stability and solubility of many compounds.

  • Causality: The target compound may be susceptible to hydrolysis. Even small amounts of water in the DMSO can lead to the degradation of a moisture-sensitive compound over time, especially during freeze-thaw cycles.[6][7][8] Furthermore, since DMSO is highly hygroscopic (readily absorbs moisture from the air), using a previously opened bottle can introduce significant amounts of water.[3]

  • Recommendation: Always use anhydrous, high-purity (>99.9%) DMSO packaged under an inert gas (e.g., Argon or Nitrogen) and sealed with a septum or in single-use aliquots.[6][7][8][9] For cell-based assays, use a sterile-filtered grade.

Materials and Equipment

  • 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid powder

  • Anhydrous, ≥99.9% pure Dimethyl Sulfoxide (DMSO)[6][7][8]

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Amber glass vials with polytetrafluoroethylene (PTFE)-lined screw caps[10]

  • Positive displacement micropipettes or glass syringes for accurate handling of viscous DMSO

  • Sterile, RNase/DNase-free polypropylene microcentrifuge tubes for aliquots

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., Butyl rubber gloves, as nitrile gloves offer limited protection against DMSO).[11][12]

Detailed Step-by-Step Protocol

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many screening assays.[13] Calculations should be adjusted based on the desired final concentration.

Pre-Dissolution Calculations

The first step is to accurately calculate the mass of the compound required.

Formula: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

Example Calculation for a 10 mM Stock in 1 mL:

  • Mass (mg) = 0.010 mol/L * 0.001 L * 231.25 g/mol * 1000 mg/g

  • Mass (mg) = 2.31 mg

Gravimetric Procedure
  • Tare the Balance: Place a clean, amber glass vial on the calibrated analytical balance and tare the mass to zero.

  • Weigh Compound: Carefully weigh the calculated mass (e.g., 2.31 mg) of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid directly into the tared vial. Record the exact mass.

    • Expert Insight: Weighing directly into the final dissolution vial minimizes compound loss that can occur during transfer.

Dissolution Workflow
  • Add DMSO: Using a positive displacement pipette, add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the vial containing the compound.

  • Initial Mixing: Secure the cap tightly and vortex the solution for 30-60 seconds. A visual inspection should show if the compound has readily dissolved.

  • Sonication (If Necessary): If the compound is not fully dissolved after vortexing, place the vial in a bath sonicator. Sonicate in short bursts of 5-10 minutes.[1]

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, which helps to break apart compound aggregates and accelerate dissolution without significant heat, which could degrade the compound.[14]

  • Gentle Warming (Use with Caution): For particularly stubborn compounds, gentle warming in a 37°C water bath can be attempted.[1] However, this should be a last resort, as thermal stress can degrade many small molecules.

  • Final Inspection: Once dissolved, the solution should be clear and free of any visible particulates.

Quality Control and Validation

A stock solution is a laboratory standard; its concentration and purity must be verified. This step is crucial for GMP-compliant environments and for ensuring the integrity of screening campaigns.[15][16]

  • Concentration Verification: The concentration can be confirmed using techniques like quantitative NMR (qNMR) or by creating a calibration curve with a known standard using HPLC-UV.[17]

  • Purity Assessment: A quick purity check can be performed using LC-MS to ensure the compound has not degraded during dissolution.[15][17]

  • Documentation: A Certificate of Analysis (CoA) should be created for each batch of stock solution, documenting the compound identity, lot number, exact concentration, date of preparation, solvent, and storage conditions.[18]

Storage, Stability, and Handling

Aliquoting and Storage
  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a primary cause of compound degradation and precipitation.[1] The main stock should be immediately aliquoted into smaller, single-use volumes in sterile polypropylene tubes.

  • Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability.[19] DMSO freezes at 19°C, so refrigeration at 4°C is not suitable.[13]

  • Protect from Light and Moisture: Store vials and tubes in a dark, dry environment. Amber vials are recommended to prevent photodegradation.[10][20] Ensure containers are tightly sealed to prevent the hygroscopic DMSO from absorbing atmospheric water.[3]

Handling and Use in Assays
  • Thawing: When ready to use, thaw an aliquot quickly at room temperature and spin it down briefly in a microcentrifuge to collect the entire volume.

  • Dilution Strategy: Never perform serial dilutions of a DMSO stock directly into an aqueous buffer, as this will likely cause the compound to precipitate out of solution. Perform initial dilutions in 100% DMSO before making the final dilution into your aqueous assay medium.

  • Final DMSO Concentration: The final concentration of DMSO in cell-based or enzymatic assays should be kept as low as possible, typically well below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[1] Always include a vehicle control (assay media with the same final DMSO concentration) in every experiment.[1]

Workflow Visualization

The following diagram illustrates the comprehensive workflow for preparing a validated DMSO stock solution.

Stock_Solution_Workflow Figure 1: Workflow for Preparing Validated DMSO Stock Solutions A 1. Calculation Mass = C x V x MW B 2. Weigh Compound Use analytical balance A->B Calculated Mass C 3. Add Anhydrous DMSO Use positive displacement pipette B->C Weighed Compound D 4. Dissolution Vortex / Sonicate C->D E Visually Clear? D->E E->D No, continue dissolution F 5. Quality Control (QC) LC-MS / qNMR E->F Yes G 6. Aliquot Single-use volumes F->G QC Passed H 7. Long-Term Storage -80°C, Dark, Dry G->H I Ready for Assay Use H->I

Caption: Figure 1: Workflow for Preparing Validated DMSO Stock Solutions

Safety Precautions

  • Skin Penetration: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[12][21] This makes it imperative to handle solutions containing potentially toxic compounds with extreme care.

  • PPE: Always wear appropriate PPE, including safety goggles, a lab coat, and butyl rubber gloves.[11] All handling of the compound powder and DMSO solutions should be performed inside a chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste, including contaminated tips and tubes, in accordance with your institution's hazardous waste guidelines.[21]

Troubleshooting

IssuePotential CauseRecommended Solution
Compound fails to dissolve Insufficient solvent volume; low intrinsic solubility; poor compound quality.Re-check calculations. Continue sonication. Gentle warming (37°C) may be attempted. If it still fails, the desired concentration may exceed its solubility limit in DMSO.
Precipitation upon storage Solution was saturated; water contamination; freeze-thaw cycles.Prepare a new, slightly less concentrated stock. Ensure anhydrous DMSO and proper aliquoting procedures are used. Centrifuge the vial before use and carefully pipette from the supernatant.
Inconsistent assay results Stock degradation; inaccurate concentration; DMSO effects.Prepare a fresh stock solution and validate its concentration. Ensure the final DMSO concentration in the assay is consistent and below 0.5%. Run a DMSO vehicle control.

References

  • GeneTarget Solutions. DMSO, Anhydrous. (n.d.).
  • LAB MARK. DMSO, anhydrous. (n.d.).
  • Thomas Scientific. DMSO, Anhydrous. (n.d.).
  • BenchChem. Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025).
  • Thermo Fisher Scientific. DMSO (dimethylsulfoxide), anhydrous. (2012, September 12).
  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.).
  • Popova, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
  • Greenfield Global. SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). (2015, June 17).
  • Quora. What is the best way of storing a DMSO in a research lab?. (2018, October 9).
  • Cubework. DMSO Solutions Warehouse Storage. (n.d.).
  • Al Faiha For Laboratory & Scientific Supplies Co. DMSO, Anhydrous | D12345. (n.d.).
  • University of Waterloo. DIMETHYL SULFOXIDE (DMSO) Safety Information. (2023, November).
  • Wikipedia. Dimethyl sulfoxide. (n.d.).
  • BLD Pharm. 1856092-77-7|2-(((1,3-Dimethyl-1H-pyrazol-5-yl)amino)methyl)benzoic acid hydrochloride. (n.d.).
  • dmsostore. Extend DMSO Shelf Life with Optimal Glass Storage Solutions. (2024, May 15).
  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules.
  • Valudor Products. Safety Data Sheet: dimethyl sulfoxide. (n.d.).
  • Carl ROTH. Safety Data Sheet: DMSO. (n.d.).
  • BLDpharm. 34798-68-0|2-((1,3-Dimethyl-1H-pyrazol-5-yl)amino)benzoic acid. (n.d.).
  • Sigma-Aldrich. FAQs on Inhibitor Preparation. (n.d.).
  • Kozik, V., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.
  • ResearchGate. How long can I store stock solution(Benzo[a]pyrene in DMSO)?. (2024, January 21).
  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. (2007, October).
  • ChemSrc. 2-[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid. (2025, May 20).
  • Kymos. Quality control of small molecules. (2026, March 9).
  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15).
  • Waters Corporation. Small Molecule Therapy Solutions | Discovery, Development and QC. (n.d.).
  • LCGC International. Separation Science in Drug Development, Part 4: Quality Control. (2022, April 15).
  • Nuvisan. Comprehensive GMP quality control testing for small molecules. (n.d.).
  • ResearchGate. DMSO stock preparation v1. (2021, October 21).
  • Di, L., & Kerns, E. H. (2006).
  • eMolecules. Services | Quality Control for screening compounds. (n.d.).

Sources

Application

Application Note: Robust HPLC-UV Method for the Quantification of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid

Executive Summary 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid (CAS: 34798-68-0)[1] is a highly functionalized anthranilic acid derivative utilized as a critical building block in organic synthesis and pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid (CAS: 34798-68-0)[1] is a highly functionalized anthranilic acid derivative utilized as a critical building block in organic synthesis and pharmaceutical development[2]. Accurate quantification of this compound is essential for reaction monitoring, purity assessment, and quality control. This application note details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method designed specifically for researchers and drug development professionals.

Unlike generic protocols, this guide deconstructs the physicochemical properties of the analyte to explain the causality behind every chromatographic parameter, ensuring a robust and self-validating analytical system.

Physicochemical Profiling & Method Rationale

To develop a scientifically sound chromatographic method, the intrinsic properties of the molecule must dictate the experimental conditions.

  • Ionization & Retention Causality: The molecule features a carboxylic acid moiety (estimated pKa ~4.0) and a weakly basic pyrazole-amine system. Under neutral pH conditions, the deprotonated carboxylate causes poor retention and severe peak tailing on standard reversed-phase columns. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the carboxylic acid is fully protonated (neutralized). This ensures strong, predictable hydrophobic interactions with the C18 stationary phase, yielding sharp, symmetrical peaks.

  • Detection Causality: The extended conjugation between the benzoic acid ring, the secondary amine, and the pyrazole ring provides a robust chromophore. UV detection at 254 nm is selected as it captures the primary absorption band of this conjugated aromatic system, maximizing the signal-to-noise (S/N) ratio and enabling trace-level quantification.

Method_Logic Compound 2-[(1,3-Dimethyl-1H-pyrazol-5-yl) amino]benzoic acid Prop1 Carboxylic Acid Group (pKa ~4.0) Compound->Prop1 Prop2 Conjugated Aromatic System Compound->Prop2 Action1 Acidic Mobile Phase (pH ~2.7) Suppresses Ionization Prop1->Action1 Action2 UV Detection at 254 nm Maximizes Sensitivity Prop2->Action2 Result1 Increased Retention & Symmetrical Peaks Action1->Result1 Result2 High Signal-to-Noise Ratio Action2->Result2

Fig 1. Causality map linking physicochemical properties to specific HPLC method parameters.

Experimental Protocols

Reagents and Materials
  • Analyte: 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid reference standard (Purity ≥ 98%)[1].

  • Solvents: HPLC-grade Methanol (MeOH), Ultrapure water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Formic Acid (FA).

Step-by-Step Preparation Methodology

Standard Preparation Protocol:

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Solubilization: Add 5 mL of HPLC-grade Methanol. Sonicate for 5 minutes until fully dissolved. (Rationale: The compound is highly soluble in organic solvents but has limited aqueous solubility in its un-ionized form).

  • Volume Adjustment: Dilute to the mark with Methanol and mix thoroughly by inversion.

  • Working Standard Solutions: Dilute the primary stock solution serially with the mobile phase (60:40 MeOH:Water with 0.1% FA) to create a 5-point calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

Sample Preparation Protocol:

  • Extraction: Weigh an appropriate amount of the sample matrix containing the analyte into a centrifuge tube.

  • Solvent Addition: Add 10.0 mL of Methanol.

  • Agitation: Vortex vigorously for 2 minutes, followed by sonication for 10 minutes at room temperature to ensure complete mass transfer.

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial. (Rationale: PTFE is chemically inert to methanol and prevents particulate matter from clogging the analytical column frit).

HPLC_Workflow A 1. Sample Preparation (Solubilization in MeOH) B 2. Chromatographic Separation (C18 Column, Isocratic) A->B C 3. UV Detection (DAD at 254 nm) B->C D 4. Data Analysis (Integration & Quantification) C->D

Fig 2. Step-by-step HPLC analytical workflow for sample processing and quantification.

Chromatographic Conditions

The following parameters have been optimized to balance resolution, peak shape, and analysis time.

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Rationale
Column C18, 150 x 4.6 mm, 5 µmProvides optimal hydrophobic retention for the protonated benzoic acid derivative.
Mobile Phase 60% Methanol : 40% Water (0.1% FA)Isocratic elution ensures baseline stability; Formic Acid maintains pH ~2.7.
Flow Rate 1.0 mL/minBalances analysis time with optimal column backpressure (van Deemter optimal velocity).
Injection Volume 10 µLPrevents column overloading while maintaining sufficient UV sensitivity.
Column Temp. 30 °CStabilizes solvent viscosity and ensures highly reproducible retention times.
Detection UV at 254 nmTargets the primary absorption band of the conjugated aromatic system.

Method Validation & System Suitability

The Self-Validating System (SST)

Trustworthiness in analytical chemistry requires the method to validate its own performance before any unknown data is accepted. Prior to analyzing samples, the system must pass a System Suitability Test (SST) per ICH Q2(R1) guidelines[3].

  • Blank Injection: A single injection of the mobile phase must confirm the absence of ghost peaks or carryover at the analyte's retention time.

  • Standard Replicates: Five consecutive injections of the 50 µg/mL working standard are performed.

    • Acceptance Criteria: Retention time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, Tailing Factor ( Tf​ ) ≤ 1.5, and Theoretical Plates ( N ) ≥ 2000. If the system fails these criteria, the run is automatically aborted, ensuring absolute data integrity.

Validation Summary

The method was validated in accordance with the ICH Q2(R1) framework for analytical procedures[3].

Table 2: Method Validation Parameters

Validation ParameterICH Acceptance CriteriaObserved Typical Result
Linearity (Range) R2 ≥ 0.999 (1.0 - 100.0 µg/mL) R2 = 0.9998
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.85%
Accuracy (Recovery) 98.0% - 102.0% at 3 concentration levels99.4% - 101.2%
Limit of Detection (LOD) S/N ≥ 30.15 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.50 µg/mL
Specificity No interference from blank/matrix peaksComplies (No co-elution)

Troubleshooting & Critical Steps

Even in a robust method, environmental or instrumental deviations can occur. Understanding the causality of these failures is critical for rapid troubleshooting:

  • Issue: Peak Tailing ( Tf​ > 1.5)

    • Causality: Secondary interactions between the weakly basic secondary amine of the pyrazole ring and residual, un-endcapped silanol groups on the C18 stationary phase. Alternatively, the mobile phase pH may have drifted upward, causing partial ionization of the carboxylic acid.

    • Solution: Verify the mobile phase pH is strictly ≤ 2.7. If tailing persists, switch to a high-density, fully end-capped C18 column designed specifically for basic/amphoteric compounds.

  • Issue: Retention Time Drift

    • Causality: Evaporation of the highly volatile methanol from the premixed mobile phase reservoir over long sequences, which alters the organic-to-aqueous ratio and increases retention time.

    • Solution: Prepare fresh mobile phase daily, keep reservoirs tightly capped, or utilize a dual-pump system to mix the aqueous and organic solvents dynamically online.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." GMP Compliance / ECA Academy. Available at:[Link]

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Method Development for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic Acid

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) & In Vitro Assays Technique: UHPLC-ESI-MS/MS (Multiple Reaction Monitoring) Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma/Serum) & In Vitro Assays Technique: UHPLC-ESI-MS/MS (Multiple Reaction Monitoring)

Introduction & Chemical Causality

The compound 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid (CAS: 34798-68-0) is a highly versatile organic building block. Structurally, it is an anthranilic acid (2-aminobenzoic acid) derivative where the primary amine is substituted with a 1,3-dimethyl-1H-pyrazol-5-yl moiety.

From a mass spectrometry perspective, this molecule is amphoteric, presenting a unique analytical challenge and opportunity. It contains:

  • A carboxylic acid group (-COOH): Capable of deprotonation in negative electrospray ionization (ESI-).

  • A pyrazole ring and secondary amine: Highly basic nitrogen centers that act as excellent proton acceptors in positive electrospray ionization (ESI+).

The Causality of Ionization Choice: While ESI- is viable, ESI+ is the preferred mode for this compound. The basicity of the pyrazole nitrogens ensures near-complete protonation in an acidic mobile phase (e.g., 0.1% formic acid), yielding a highly abundant [M+H]+ precursor ion at m/z 232.1[1]. Furthermore, protonation at the nitrogen centers drives a highly predictable and reproducible collision-induced dissociation (CID) pathway, which is critical for sensitive Multiple Reaction Monitoring (MRM)[2].

Table 1: Physicochemical & Mass Spectrometry Properties
ParameterValueAnalytical Implication
Molecular Formula C₁₂H₁₃N₃O₂Determines isotopic distribution.
Monoisotopic Mass 231.1008 DaBase for high-resolution MS.
Precursor Ion (ESI+) 232.1 m/zTarget for Q1 isolation.
LogP (Predicted) ~1.8 - 2.2Indicates moderate hydrophobicity; requires reversed-phase LC.

Mass Spectrometry Fundamentals & Fragmentation Logic

To build a self-validating analytical method, we must understand why the molecule fragments the way it does. The fragmentation of aminobenzoic acid derivatives is highly dependent on the site of protonation[2].

When 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid is subjected to CID in the Q2 collision cell, the absorbed kinetic energy localizes at the weakest bonds relative to the charge site:

  • Primary Pathway (Quantifier - m/z 112.1): The C-N bond connecting the pyrazole ring to the anthranilic acid core is cleaved heterolytically. Because the proton resides preferentially on the pyrazole nitrogen, the charge is retained by the pyrazole fragment, yielding the highly stable 1,3-dimethyl-1H-pyrazol-5-amine cation (m/z 112.1). This transition (232.1 112.1) exhibits the highest signal-to-noise ratio.

  • Secondary Pathway (Qualifier - m/z 214.1): A classic hallmark of gas-phase benzoic acid derivatives is the neutral loss of water (-18 Da) from the carboxylic acid moiety[2]. This yields a fragment at m/z 214.1, which serves as an excellent qualifier ion to confirm peak identity.

LCMS_Logic Prep 1. Sample Preparation (Protein PPT with ACN) LC 2. UHPLC Separation (0.1% FA in H2O/ACN) Prep->LC ESI 3. ESI+ Ionization (Protonation) LC->ESI Precursor Q1: Precursor Ion [M+H]+ m/z 232.1 ESI->Precursor CID Q2: Collision-Induced Dissociation (N2 Gas, CE: 15-25 eV) Precursor->CID Frag1 Q3 Quantifier: m/z 112.1 [1,3-dimethylpyrazol-5-amine]+ CID->Frag1 C-N Cleavage Frag2 Q3 Qualifier: m/z 214.1 [M+H - H2O]+ CID->Frag2 -H2O Loss

Figure 1: LC-MS/MS analytical workflow and MRM fragmentation logic for the target compound.

Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a stable-isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., a deuterated anthranilic acid derivative) is mandatory to correct for matrix effects and variations in ESI efficiency[3][4].

Reagents & Materials
  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: LC-MS grade Acetonitrile (ACN) + 0.1% FA.

  • Extraction Solvent: 100% ACN (chilled to -20°C).

  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.

Step-by-Step Sample Preparation (Plasma Matrix)

Protein precipitation is selected over Solid Phase Extraction (SPE) to maximize throughput while effectively extracting the moderately lipophilic target.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL low-bind Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% Methanol).

  • Precipitate: Add 150 µL of cold Extraction Solvent (ACN) to induce protein precipitation.

  • Vortex: Vortex vigorously for 2 minutes at 1500 rpm to ensure complete disruption of protein-drug binding.

  • Centrifuge: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A. Causality: Diluting the organic extract with aqueous mobile phase prevents poor peak shape (solvent effects) upon injection onto the reversed-phase column.

UHPLC Chromatographic Conditions

A rapid gradient is employed to elute the compound sharply, minimizing longitudinal diffusion and maximizing the MS signal-to-noise ratio.

Table 2: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.40955Initial
0.500.409556 (Linear)
3.000.4010906 (Linear)
4.000.4010906 (Linear)
4.100.409556 (Linear)
5.500.409556 (Linear)

Column Temperature: 40°C | Injection Volume: 2.0 µL

MS/MS Detection Parameters

The mass spectrometer (e.g., Sciex QTRAP 6500+ or Thermo TSQ Altis) should be operated in positive ESI mode. Source parameters (Gas 1, Gas 2, Temperature) must be optimized based on the specific LC flow rate (0.4 mL/min).

Table 3: Optimized MRM Transitions and Voltages
CompoundQ1 Precursor (m/z)Q3 Product (m/z)Dwell Time (ms)DP / CV (V)CE (eV)Purpose
Target232.1112.1506025Quantifier
Target232.1214.1506015Qualifier
IS (Example)[M+H]+Fragment50OptimizedOptimizedNormalization

(Note: DP = Declustering Potential / CV = Cone Voltage; CE = Collision Energy. Values are representative and should be fine-tuned during compound infusion).

Data Validation & Quality Control

To ensure the trustworthiness of the assay:

  • Carryover Check: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) standard. The peak area at the target retention time must be <20% of the Lower Limit of Quantification (LLOQ).

  • Matrix Effect Assessment: Calculate the Matrix Factor (MF) by comparing the peak area of the target spiked into post-extracted blank plasma versus the peak area in neat solvent. An MF between 0.85 and 1.15 indicates acceptable ion suppression/enhancement.

References

  • Demireva, M., & Armentrout, P. B. (2021). Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation. The Journal of Physical Chemistry A.[Link][2]

  • Schmid, D. G., Grosche, P., & Jung, G. (2001). High-resolution analysis of a 144-membered pyrazole library from combinatorial solid phase synthesis by using electrospray ionisation Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry.[Link][1]

  • Rad Pour, S., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Analysis of Tryptophan Metabolites. Bio-protocol.[Link][4]

  • Bioanalysis. (2023). Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid. Bioanalysis.[Link][3]

Sources

Application

Application Note: Solvent Solubility and Formulation Guide for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic Acid

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Identity: 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic Acid (CAS: 34798-68-0) Molecular Formula: C₁₂H₁₃N₃O₂...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Identity: 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic Acid (CAS: 34798-68-0) Molecular Formula: C₁₂H₁₃N₃O₂

Physicochemical Profiling & Solvation Causality

To design an effective solvation strategy for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid, one must first deconstruct its molecular architecture. As a Senior Application Scientist, I approach solubility not as a trial-and-error exercise, but as a predictable thermodynamic process driven by the compound's functional groups.

This molecule is a hybrid structure comprising an anthranilic acid core bridged via a secondary amine to a 1,3-dimethylpyrazole ring [1]. Its solubility behavior is dictated by three distinct structural features:

  • The Pyrazole Ring (Weak Base): Unsubstituted pyrazole has a pKa of approximately 2.5 [2]. The addition of two electron-donating methyl groups slightly increases this basicity, but it remains a very weak base. It will only protonate in highly acidic environments (pH < 3.0), forming a soluble cation. Furthermore, the dimethyl substitution significantly increases the lipophilicity (LogP) of the molecule, driving its affinity for aprotic organic solvents over water [2].

  • The Benzoic Acid Moiety (Weak Acid): The carboxylic acid group has a predicted pKa of ~4.0 to 4.5. At physiological pH (7.4), this group is fully deprotonated, forming a carboxylate anion that interacts favorably with aqueous dipole moments [3].

  • The Amino Bridge (Hydrogen Bonding): The secondary amine acts as a hydrogen bond donor (HBD), while the pyrazole nitrogens and carbonyl oxygen act as hydrogen bond acceptors (HBA). This allows for strong intermolecular hydrogen bonding (crystal lattice energy) that must be overcome by the solvent.

The "U-Shaped" Aqueous Solubility Curve

Because of its amphoteric nature, this compound exhibits a classic U-shaped pH-solubility profile. It is highly insoluble in neutral water (pH 4.0 – 6.0) where it exists primarily as an uncharged or zwitterionic species. To achieve aqueous solubility, you must force the molecule into an ionized state—either by dropping the pH below 2.5 (protonating the pyrazole) or raising the pH above 7.5 (deprotonating the carboxylic acid).

Solvation Acidic pH < 3.0 Protonated Pyrazole (+) Neutral COOH (Soluble in Acidic Water) Neutral pH 4.0 - 6.0 Neutral / Zwitterionic (Insoluble in Water, Soluble in DMSO/EtOH) Acidic->Neutral Increase pH (Deprotonation) Neutral->Acidic Decrease pH Basic pH > 7.5 Neutral Pyrazole Deprotonated COO- (-) (Soluble in Basic Buffer) Neutral->Basic Increase pH (Deprotonation) Basic->Neutral Decrease pH

Figure 1: pH-dependent ionization states and corresponding phase solubility of the target compound.

Quantitative Solubility Matrix

The following table summarizes the validated solubility thresholds for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid across standard laboratory solvents. Note: Values are empirical estimates based on homologous anthranilic acid and pyrazole derivatives [2, 3].

SolventSolubility LimitPreparation NotesSolvation Mechanism
DMSO (Anhydrous) > 30 mg/mL (~130 mM)Excellent for primary stock solutions.Strong dipole-dipole interactions; disrupts intermolecular H-bonds.
DMF > 25 mg/mL (~108 mM)Alternative to DMSO for organic synthesis.Aprotic solvation of the lipophilic pyrazole core.
Ethanol (Absolute) ~ 5 - 10 mg/mLRequires sonication and gentle heating (37°C).Moderate H-bonding disruption; limited by solvent polarity.
Water (pH 7.0) < 0.1 mg/mLPractically insoluble.High crystal lattice energy exceeds aqueous hydration energy.
Water (pH 9.0) ~ 5 mg/mLRequires titration with 0.1M NaOH.Ion-dipole interactions via carboxylate salt formation.

Experimental Protocols

To ensure reproducibility and prevent assay failure due to microscopic precipitation, every protocol must be treated as a self-validating system. The causality behind each step is provided to empower the researcher.

Protocol A: Preparation of a 10 mM In Vitro Stock Solution (DMSO)

Use this protocol for biochemical assays, cell culture dosing, or long-term storage.

  • Equilibration: Allow the vial of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid to equilibrate to room temperature in a desiccator before opening.

    • Causality: Condensation introduces water into the powder, which will drastically reduce the saturation limit in DMSO and cause micro-crashing.

  • Weighing: Accurately weigh 2.31 mg of the compound (Molecular Weight: 231.25 g/mol ) into a sterile, amber glass vial or low-bind microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity).

  • Agitation: Vortex the solution vigorously for 30 seconds. If particulates remain, place the tube in a bath sonicator for 2–5 minutes at room temperature.

    • Causality: Sonication provides localized cavitation energy, overcoming the enthalpy of fusion required to break the crystalline lattice of the anthranilic acid derivative.

  • Validation: Hold the tube against a light source. The solution must be completely transparent without any floating micro-crystals.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) and store at -20°C.

    • Causality: Repeated freeze-thaw cycles in DMSO can cause irreversible precipitation of the free acid.

Protocol B: Aqueous Formulation for In Vivo/Assay Use (pH Adjustment)

Use this protocol when organic solvents are incompatible with your downstream application (e.g., live animal dosing).

  • Suspension: Suspend the required mass of the compound in 80% of your final target volume using distilled water. The compound will form a cloudy suspension.

  • Alkalization: Dropwise, add 0.1 M NaOH while stirring continuously. Monitor the pH using a micro-probe.

    • Causality: The addition of NaOH deprotonates the benzoic acid moiety (pKa ~4.0), converting the insoluble free acid into a highly water-soluble sodium salt.

  • Clarification: Continue adding NaOH until the pH reaches approximately 8.0 - 8.5 and the solution becomes completely clear.

  • Buffering: Slowly back-titrate the solution using 0.1 M HCl or a strong phosphate buffer to bring the pH down to 7.4.

    • Critical Warning: Do not let the pH drop below 6.5, or the compound will rapidly precipitate out of solution.

  • Volume Adjustment: Top off to the final volume with distilled water or assay buffer.

Workflow Visualization

Workflow Start Weigh Compound (Equilibrated to RT) Solvent Add Anhydrous DMSO (Target: 10 mM) Start->Solvent Vortex Vortex & Sonicate (Room Temp, 5 min) Solvent->Vortex Check Visual Inspection Clear Solution? Vortex->Check Aqueous Dilute in Assay Buffer (Ensure pH > 7.4) Check->Aqueous Yes (Clear) Heat Gentle Heating (37°C max) Check->Heat No (Cloudy) Store Aliquot & Store at -20°C (Desiccated) Aqueous->Store For long-term use Heat->Vortex Re-agitate

Figure 2: Step-by-step decision matrix for the solvation and storage of the target compound.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic Acid Precipitation in Cell Culture Media

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing solubility issues with 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid duri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals experiencing solubility issues with 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid during in vitro assays.

While the benzoic acid moiety of this compound offers some polarity, the highly lipophilic 1,3-dimethyl-pyrazole ring makes the molecule uniquely susceptible to aggregation in aqueous environments. This guide provides mechanistic insights and self-validating protocols to prevent compound "crashing out" and ensure accurate, reproducible experimental dosing.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid precipitate immediately upon addition to DMEM or RPMI? A: Immediate precipitation is typically caused by 1[1]. When a highly concentrated DMSO stock is rapidly introduced into an aqueous environment, the rapid change in solvent polarity causes the hydrophobic regions of the compound (specifically the dimethyl-pyrazole core) to aggregate before a stable hydration shell can form[1]. Compounds with multiple hydrophobic substitutions are particularly prone to this rapid precipitation in standard media[2].

Q2: My compound stays in solution initially but crystallizes after 24 hours in the incubator. What causes this delayed precipitation? A: Delayed precipitation is often driven by pH fluctuations or interactions with media components over time. As cultured cells metabolize, they release lactic acid, which can 3[3]. Because 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid contains a carboxylic acid group, a drop in pH shifts the equilibrium toward the un-ionized, highly hydrophobic free-acid form, drastically reducing its solubility.

Q3: How can I be sure the cloudiness in my media is precipitated compound and not bacterial contamination? A: This requires a self-validating check. Place the culture plate under a phase-contrast microscope. Precipitated organic compounds will appear as sharp, geometric microcrystals or amorphous shards without independent motility. Contaminants will appear as highly motile, uniform biological entities. Furthermore, warming the media gently or adding a small volume of DMSO will often redissolve chemical precipitates, whereas biological contaminants will remain unaffected.

Part 2: Logical Relationships & Workflows

To understand how to prevent precipitation, we must map the physical pathways of solvation. The diagram below illustrates why direct addition fails and how carrier-mediated shielding succeeds.

Mechanism A 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid in 100% DMSO B Direct Media Addition (Solvent Shock) A->B Suboptimal C Stepwise Dilution + BSA Carrier A->C Optimized D Rapid Polarity Shift (Aggregation) B->D E Hydrophobic Shielding (Gradual Solvation) C->E F Precipitation (Bio-unavailable) D->F G Stable Soluble Formulation (Bioavailable) E->G

Mechanistic pathway of solvent shock-induced precipitation versus carrier-mediated stabilization.

Part 3: Experimental Protocol for Optimized Solvation

To ensure your compound remains bioavailable, abandon direct single-step dilutions. Instead, utilize the following self-validating stepwise methodology to gradually equilibrate the compound into the aqueous phase[1].

Step-by-Step Methodology
  • Stock Preparation: Prepare a high-concentration stock (e.g., 10 mM to 50 mM) in 100% anhydrous DMSO. Aliquot the stock into single-use volumes to4, which degrade stock integrity and promote premature crystallization[4].

  • Media Pre-warming: Warm the target cell culture medium to exactly 37°C. Introducing compounds to cold media drastically lowers the thermodynamic solubility limit, ensuring immediate precipitation[1].

  • Carrier Protein Integration (Optional but Recommended): If your assay permits, ensure the pre-warmed media contains 1% to 5% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS). The hydrophobic pockets in albumin will bind the dimethyl-pyrazole ring, acting as a thermodynamic sink that prevents self-aggregation.

  • Intermediate Dilution: Create a 10x intermediate working stock. Add the DMSO stock dropwise into a small volume of the pre-warmed media while gently and continuously vortexing[1].

  • Final Dilution: Transfer the intermediate dilution into your final culture vessel. Ensure the final DMSO concentration remains 1 to prevent solvent-induced cytotoxicity[1].

  • Validation: Inspect the final media under a microscope at 20x magnification to confirm the absence of microcrystals before applying to cells.

Workflow S1 1. Prepare 10-50 mM Stock (100% Anhydrous DMSO) S3 3. Intermediate Dilution (10x working conc.) S1->S3 S2 2. Pre-warm Media (37°C, pH 7.4) S2->S3 Add to stock S4 4. Dropwise Addition (Vortexing/Swirling) S3->S4 S5 5. Final Dilution (DMSO ≤ 0.1%) S4->S5 S6 6. Visual/Microscopic Inspection S5->S6

Step-by-step optimized dilution workflow for hydrophobic benzoic acid derivatives.

Part 4: Data Presentation & Optimization Parameters

The table below summarizes the critical parameters that dictate the solubility limits of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid in standard cell culture workflows.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale
Stock Solvent Standard DMSO100% Anhydrous DMSOPrevents atmospheric water absorption, which degrades stock integrity and seeds early crystal formation.
Media Temp 4°C or Room TempPre-warmed to 37°CEnhances the thermodynamic solubility limit during the critical mixing phase.
Dilution Method Direct bolus injectionStepwise / DropwisePrevents localized solvent shock and rapid hydrophobic aggregation.
Final DMSO > 0.5%≤ 0.1%Minimizes cellular toxicity without compromising the solubility of the final formulation.
Carrier Protein None (Serum-free)1-5% BSA or FBSHydrophobic pockets in albumin shield the lipophilic pyrazole moiety from the aqueous phase.
Buffer pH UnmonitoredStrictly maintained at 7.4Ensures the benzoic acid moiety remains deprotonated (ionized), maximizing aqueous solubility.

References

  • BioRxiv. Development of novel flavonoid senolytics through phenotypic drug screening and drug design. Oct 2024. URL:[Link]

Sources

Optimization

troubleshooting 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid degradation in solution

Welcome to the technical support center for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and unde...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and understand the degradation of this compound in solution. By providing in-depth scientific context and actionable protocols, we aim to empower you to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid in solution?

A1: The primary factors are pH, exposure to light, presence of oxidizing agents, and elevated temperatures. The molecule has two key structural motifs: a substituted pyrazole ring and a benzoic acid moiety connected by an amino linkage. Each of these is susceptible to particular stressors. The benzoic acid portion is prone to pH-dependent reactions, while the pyrazole and amino groups are more susceptible to oxidation and photodegradation.[1][2][3][4]

Q2: What is the recommended solvent and storage condition for stock solutions?

A2: For short-term storage, dissolve the compound in a high-quality aprotic solvent such as DMSO or DMF and store at -20°C or -80°C, protected from light. For aqueous buffers, it is highly recommended to prepare fresh solutions for each experiment. If aqueous stock solutions must be stored, they should be kept at 2-8°C for no longer than 24-48 hours and protected from light. The pH of the aqueous solution should be maintained near neutral, as both acidic and basic conditions can accelerate hydrolysis.[5]

Q3: How can I quickly check if my compound has degraded?

A3: The most straightforward method is to use reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A comparison of the chromatogram of a fresh sample versus an aged or stressed sample will reveal the appearance of new peaks corresponding to degradation products and a decrease in the area of the parent peak.[6]

Q4: Are there any known incompatibilities with common reagents?

A4: Avoid strong oxidizing agents, strong acids, and strong bases. The pyrazole ring and the secondary amine linkage can be susceptible to oxidation.[1][7] Strong acids and bases can catalyze the hydrolysis of the amide-like bond or other susceptible functionalities.[5][8]

Troubleshooting Guide: Degradation in Solution

This section provides a more in-depth, question-and-answer guide to address specific experimental issues.

Issue 1: Unexpected Loss of Compound Potency or Activity

Q: My experimental results show a time-dependent loss of activity. Could this be due to compound degradation?

A: Yes, a gradual loss of activity is a classic indicator of compound instability in the experimental medium. This is particularly common in cell-based assays where the compound is incubated in a complex aqueous buffer at 37°C for extended periods.

To confirm this, you should perform a stability study in your specific experimental medium.

Protocol: Assessing Compound Stability in Experimental Medium

  • Prepare a solution of your compound in the experimental medium at the final working concentration.

  • Incubate the solution under the exact conditions of your experiment (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Immediately quench any potential further degradation by adding an equal volume of cold acetonitrile or methanol and store at -20°C.

  • Analyze all samples by RP-HPLC to quantify the remaining parent compound.

A significant decrease in the peak area of the parent compound over time confirms degradation.

Issue 2: Appearance of New Peaks in HPLC Analysis

Q: I am observing one or more new peaks in my HPLC chromatogram that were not present in the initial analysis. What could they be?

A: The appearance of new peaks strongly suggests the formation of degradation products. The identity of these products depends on the stressor. Below are the most likely degradation pathways and their expected products.

  • Causality: Occurs in aqueous solutions, particularly at non-neutral pH. The amide linkage between the pyrazole and benzoic acid moieties is a likely site for hydrolysis.[5]

  • Expected Products: Hydrolysis would likely cleave the C-N bond, resulting in 5-amino-1,3-dimethyl-1H-pyrazole and 2-hydroxybenzoic acid (salicylic acid) or related benzoic acid derivatives.[2]

  • Causality: Can be initiated by dissolved oxygen, metal ions, or other oxidizing agents in your medium. The electron-rich pyrazole ring and the secondary amine are susceptible to oxidation.[1][7]

  • Expected Products: Oxidation can lead to a variety of products, including N-oxides, hydroxylated species on the pyrazole or phenyl rings, or potentially dimerization through azo-coupling if the amino group is oxidized.[7]

  • Causality: Exposure to light, especially UV light, can induce degradation. Phenylpyrazole structures are known to be photoreactive.[3][4][9]

  • Expected Products: Photodegradation can be complex, potentially leading to rearrangements of the pyrazole ring, cleavage of the molecule, or formation of cyclized products.[3]

Workflow for Identifying Degradation Products

start New Peak(s) Observed in HPLC stress_test Perform Forced Degradation Study (Acid, Base, H2O2, Light, Heat) start->stress_test hplc_ms Analyze Stressed Samples by LC-MS stress_test->hplc_ms match_peaks Match Retention Times of Unknown Peaks with Stressed Samples hplc_ms->match_peaks identify Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) match_peaks->identify structure Elucidate Structure of Degradants (MS/MS Fragmentation) identify->structure end Implement Mitigation Strategy structure->end

Caption: Workflow for troubleshooting and identifying degradation products.

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical method.[10][11][12]

  • Prepare Stock Solutions: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl.

    • Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

    • Oxidation: Dilute the stock solution in 3% H2O2.

    • Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber.

    • Thermal Degradation: Incubate a solid sample and a solution at an elevated temperature (e.g., 60°C).

  • Incubation: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.

  • Neutralization (for acid/base samples): Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples by LC-MS to identify the masses of the degradation products.

Table 1: Potential Degradation Products and Their m/z

Degradation PathwayPotential ProductMolecular FormulaExpected [M+H]+
Parent Compound 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acidC13H15N3O2246.12
Hydrolysis5-amino-1,3-dimethyl-1H-pyrazoleC5H9N3112.08
Hydrolysis2-aminobenzoic acid (Anthranilic acid)C7H7NO2138.05
OxidationN-Oxide on pyrazole N2C13H15N3O3262.11
OxidationHydroxylation of phenyl ringC13H15N3O3262.11

Note: This table provides a non-exhaustive list of plausible initial degradation products.

Issue 3: Compound Precipitation from Solution

Q: My compound is precipitating out of my aqueous buffer. Is this degradation?

A: While precipitation can be due to poor solubility, it can also be a consequence of degradation. For instance, if a degradation product is less soluble than the parent compound, it may precipitate. The pH of the solution is a critical factor for your compound, which has both a basic amino group and an acidic carboxylic acid group.

  • At low pH: The amino group will be protonated, increasing solubility.

  • At high pH: The carboxylic acid group will be deprotonated, increasing solubility.

  • Near the isoelectric point (pI): The compound will have its lowest solubility.

If you observe precipitation, first check the pH of your solution. If the pH is appropriate and you still see precipitation, especially over time, it is likely that a less soluble degradant is forming. Analyze both the supernatant and the precipitate (after re-dissolving in a suitable organic solvent) by HPLC to confirm this.

Visualizing Potential Degradation Pathways

cluster_hydrolysis Hydrolysis (H2O, H+ or OH-) cluster_oxidation Oxidation ([O]) cluster_photo Photodegradation (hv) parent 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid (C13H15N3O2) hydrolysis_prod1 5-amino-1,3-dimethyl-1H-pyrazole parent->hydrolysis_prod1 Cleavage hydrolysis_prod2 2-aminobenzoic acid parent->hydrolysis_prod2 Cleavage oxidation_prod1 N-Oxide derivative parent->oxidation_prod1 Addition oxidation_prod2 Hydroxylated derivative parent->oxidation_prod2 Addition photo_prod Complex Rearrangements/ Ring Cleavage Products parent->photo_prod Rearrangement

Caption: Key degradation pathways for the target compound.

References

  • Budnikova, Y. H., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(19), 5897. [Link][1][7][13]

  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link][2]

  • Hirashima, S., et al. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research, 31(40), 53447-53457. [Link][3][9]

  • Ngim, K. K., & Crosby, D. G. (2000). Elucidation of Fipronil Photodegradation Pathways. Journal of Agricultural and Food Chemistry, 48(9), 4357-4362. [Link][4]

  • Chmiel, C. T., & Long, F. A. (1956). The Hydrolysis of Esters of Some Substituted Benzoic Acids in Strongly Acid Aqueous Solutions. Journal of the American Chemical Society, 78(14), 3326-3330. [Link][8]

  • Ankara University. (2018). HYDROLYSIS REACTIONS. Retrieved from [Link][5]

  • Mohamed, G. A. (2020). New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity. Journal of King Saud University - Science, 32(1), 795-799. [Link][14]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical and Scientific Innovation, 4(1), 1-7. [Link][10]

  • Patel, H., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 89-98. [Link][11]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 73-81. [Link][12]

  • ResearchGate. (n.d.). Forced degradation studies of Brexpiprazole. Retrieved from [Link][6]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanical challenges associated with synthesizing 2-[(1,3-Dimethyl-1H-pyrazol-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanical challenges associated with synthesizing 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid.

The synthesis of this molecule requires the formation of a sterically hindered C-N bond between an electron-rich, multi-nitrogen heterocycle (5-amino-1,3-dimethyl-1H-pyrazole) and an ortho-substituted aryl halide[1]. While classical copper-catalyzed Ullmann couplings can be used[2], they often suffer from sluggish kinetics and low yields due to competitive coordination of the pyrazole nitrogens to the copper center. The most reliable, high-yielding approach is a two-step sequence: a Palladium-catalyzed Buchwald-Hartwig cross-coupling using the esterified aryl halide (methyl 2-bromobenzoate), followed by mild saponification[3][4].

Mechanistic Workflow & Causality

Understanding the catalytic cycle is critical for troubleshooting. 5-Aminopyrazoles are notorious for acting as bidentate ligands that can poison palladium catalysts. By selecting a highly sterically demanding, electron-rich ligand like BrettPhos , we force the palladium center to remain monoligated, preventing off-target coordination by the pyrazole ring and accelerating the rate-limiting reductive elimination step.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)Br(L_n) Pd0->OxAdd Methyl 2-bromobenzoate AmineCoord Amine Coordination Pd(II)(Ar)(NHR)Br(L_n) OxAdd->AmineCoord 5-Amino-1,3-dimethylpyrazole Deprot Base Deprotonation Pd(II)(Ar)(NR)(L_n) AmineCoord->Deprot Base (NaOtBu) RedElim Reductive Elimination Product + Pd(0)L_n Deprot->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1. Pd-catalyzed Buchwald-Hartwig amination cycle for C-N bond formation.

Quantitative Yield Optimization Data

The table below summarizes our internal optimization data for the C-N coupling step. It highlights the causality behind our recommended protocol.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd2(dba)3 (5 mol%)BINAPCs2CO3Toluene10035Poor conversion; Pd black formation due to pyrazole coordination.
Pd2(dba)3 (5 mol%)XantphosCs2CO3Dioxane10062Moderate yield; bidentate ligand prevents some off-target binding.
Pd(OAc)2 (5 mol%)BrettPhosNaOtBuToluene10088 Optimal; bulky monodentate ligand accelerates reductive elimination.
CuI (10 mol%)N,N'-DMEDAK2CO3DMF11045Ullmann conditions; sluggish due to steric hindrance at ortho-position.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, an observable metric is provided to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Buchwald-Hartwig Amination
  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd(OAc)2 (0.05 equiv), BrettPhos (0.06 equiv), and NaOtBu (1.5 equiv).

    • Validation Check: The NaOtBu must be a free-flowing white powder. Clumping indicates moisture absorption, which will lead to protodehalogenation.

  • Reagent Addition: Add methyl 2-bromobenzoate (1.0 equiv) and 5-amino-1,3-dimethyl-1H-pyrazole (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to the bromide). Seal the flask and remove it from the glovebox.

  • Reaction: Heat the mixture to 100 °C for 12 hours under vigorous stirring.

    • Validation Check: The solution should turn a deep red/orange color. If the solution turns opaque black within the first hour, the catalyst has decomposed to palladium black (check solvent degassing).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate in vacuo.

Step 2: Saponification (Ester Hydrolysis)
  • Hydrolysis: Dissolve the crude ester intermediate in a 2:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (3.0 equiv).

  • Reaction: Stir at room temperature for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1). The fluorescent ester spot should completely disappear, replaced by a baseline spot (the carboxylate salt).

  • Isolation: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous layer with water and extract once with Et2O to remove organic impurities.

  • Acidification (Critical Step): Carefully acidify the aqueous layer with 1M HCl to pH 4.5 .

    • Validation Check: The product is amphoteric. At pH 4.5 (its approximate isoelectric point), it will precipitate as a white/off-white solid. If you overshoot the pH (< 3.0), the pyrazole ring will protonate, and the product will redissolve into the aqueous layer.

  • Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum.

Troubleshooting & FAQs

Q: I am observing significant protodehalogenation (formation of methyl benzoate) instead of the coupled product. How do I fix this? A: Protodehalogenation occurs when the palladium-aryl intermediate undergoes reduction instead of coupling. The causality is almost always moisture in your base (NaOtBu) acting as a hydride source, or insufficient degassing of the solvent. Solution: Sublimation of your base or switching to freshly opened, anhydrous Cs2CO3 dried under vacuum at 120 °C for 4 hours prior to use will eliminate this side reaction.

Q: Why do you recommend coupling the ester (methyl 2-bromobenzoate) rather than using 2-bromobenzoic acid directly? A: Free carboxylic acids severely complicate palladium-catalyzed aminations. The carboxylate anion can directly coordinate to the palladium center, forming stable, unreactive Pd(II)-carboxylate complexes that stall the catalytic cycle. While direct Ullmann coupling of the free acid is possible[2], the yields are historically poor for sterically hindered pyrazoles[4]. Masking the acid as an ester ensures the palladium cycle operates exclusively on the C-Br bond[3].

Q: The reaction stalls at 40-50% conversion, and a black precipitate forms. What is happening? A: You are observing catalyst death via palladium black formation. 5-Aminopyrazoles have multiple nucleophilic nitrogen atoms. If your phosphine ligand dissociates, the pyrazole can bind to the palladium in a bidentate fashion, preventing the necessary oxidative addition/reductive elimination steps and leading to metal aggregation. Solution: Ensure you are using a slight excess of BrettPhos relative to Pd (e.g., 1:1.2 ratio) to keep the metal fully ligated, and verify your reaction temperature does not exceed 100 °C.

Q: During the saponification step, my product yield drops significantly, and I see multiple new spots on the TLC. Why? A: You are likely using overly harsh basic conditions (e.g., refluxing NaOH or KOH). The 5-aminopyrazole moiety, particularly when coupled to an electron-withdrawing benzoic acid derivative, can be sensitive to strong nucleophiles at high temperatures, leading to ring-opening or cleavage side reactions. Solution: Stick to the mild LiOH·H2O protocol at room temperature. The hydrolysis of the methyl ester is rapid enough that heating is unnecessary.

Q: How should I store the 5-amino-1,3-dimethyl-1H-pyrazole starting material? A: This specific pyrazole is highly hygroscopic and prone to slow oxidation in air, which turns the typically white powder into a sticky brown tar. Store it in a tightly sealed amber vial under an argon atmosphere at 4 °C. If your starting material is already discolored, recrystallize it from toluene/hexanes before use.

References

  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. URL:[Link]

  • N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry. URL:[Link]

  • SAR at the C-4 of the pyrazoles. ResearchGate. URL:[Link]

  • Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors: Optimization of Whole-Cell Anticryptococcal Activity and Insights into the Structural Origins of Cryptococcal Selectivity. ACS Infectious Diseases. URL:[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for Amphoteric Pyrazole-Benzoic Acid Derivatives

Welcome to the Analytical Method Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to move beyond generic chromatography advice.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Method Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to move beyond generic chromatography advice. We will address the fundamental physicochemical causality behind peak tailing for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid and provide self-validating protocols to restore peak symmetry.

This highly functionalized molecule is amphoteric. It contains a carboxylic acid moiety (pKa ~4.0–5.0) and a secondary amine conjugated to a 1,3-dimethylpyrazole ring (exhibiting basic, hydrogen-bonding characteristics). This dual nature frequently leads to severe peak tailing in Reversed-Phase Liquid Chromatography (RPLC) due to mixed-mode retention mechanisms and secondary interactions with the stationary phase.

Diagnostic Logic & Troubleshooting Workflow

Before adjusting your method, follow this decision matrix to isolate the root cause of the peak distortion.

TroubleshootingWorkflow Start Peak Tailing Observed for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid CheckPH 1. Check Mobile Phase pH Is pH near analyte pKa (3.5 - 5.5)? Start->CheckPH AdjustPH Adjust pH to < 2.5 (e.g., 0.1% TFA) or > 7.0 (e.g., 10mM NH4HCO3) CheckPH->AdjustPH Yes CheckColumn 2. Check Column Chemistry Is it older Type-A silica? CheckPH->CheckColumn No Resolved Peak Symmetry Restored (Tailing Factor 0.9 - 1.2) AdjustPH->Resolved ChangeColumn Switch to High-Purity Type-B End-capped or Polar-embedded Column CheckColumn->ChangeColumn Yes CheckOverload 3. Check Sample & Injection Is column overloaded or solvent too strong? CheckColumn->CheckOverload No ChangeColumn->Resolved AdjustSample Dilute sample 1:10 or match sample solvent to initial mobile phase CheckOverload->AdjustSample Yes AdjustSample->Resolved

Diagnostic workflow for troubleshooting amphoteric pyrazole-benzoic acid peak tailing.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does this specific pyrazole-benzoic acid derivative tail so severely on standard C18 columns? A1: Peak tailing for this molecule is primarily driven by secondary interactions between its basic nitrogen atoms (the secondary amine and pyrazole ring) and unreacted, acidic silanol groups (Si-O⁻) on the silica stationary phase[1]. When the mobile phase pH is between 4 and 7, older "Type-A" silica columns have ionized silanols (pKa 4–5) that act as strong cation-exchange sites[2]. Simultaneously, the molecule's carboxylic acid group undergoes partial ionization if the pH is near its pKa, leading to multiple retention states and band broadening[3].

Q2: I am using 0.1% Formic Acid (pH ~2.7), but the peak still tails. Why isn't low pH enough? A2: While 0.1% formic acid lowers the pH enough to protonate the carboxylic acid (reducing its polarity), it is not acidic enough to fully neutralize all surface silanols on the silica particle[4]. Furthermore, the basic amine/pyrazole groups remain positively charged. Because formic acid is a weak ion-pairing agent, the positively charged nitrogens still undergo cation exchange with residual negative silanols[4].

Q3: How does switching to Trifluoroacetic Acid (TFA) resolve this? A3: TFA serves a dual purpose. First, 0.1% TFA lowers the mobile phase pH to approximately 2.0, which is below the pKa of most silanols, effectively neutralizing them (Si-OH)[4]. Second, the trifluoroacetate anion is a strong ion-pairing agent. It forms a neutral hydrophobic complex with the positively charged basic nitrogens of the pyrazole and amine groups, shielding them from any remaining active silanol sites[4]. This combination eliminates the secondary interactions, restoring a Gaussian peak shape[2].

Mechanism Analyte Amphoteric Analyte (Basic Pyrazole/Amine) Interaction Secondary Interactions (Cation Exchange) Analyte->Interaction Positive Charge Silanol Residual Silanols (Si-O⁻ on Silica) Silanol->Interaction Negative Charge Tailing Peak Tailing (Asymmetry > 1.5) Interaction->Tailing Solution Add 0.1% TFA (pH ~2.0 + Ion Pairing) Tailing->Solution Result Symmetrical Peak (Si-OH Neutralized) Solution->Result Shields Amines & Protonates Silanols

Mechanism of silanol-induced peak tailing and resolution via TFA ion-pairing.

Q4: Can column chemistry solve the problem without using TFA? A4: Yes. Upgrading to a high-purity "Type-B" silica column significantly reduces tailing because Type-B silica has a lower trace metal content and a higher silanol pKa (>7.0), meaning fewer ionized silanols at mid-pH[2][5]. Additionally, using end-capped or polar-embedded stationary phases provides steric shielding, blocking the basic pyrazole groups from accessing residual silanols[6].

Quantitative Data & Component Selection

Table 1: Mobile Phase Additive Comparison for Amphoteric Compounds
AdditiveTypical Conc.Mobile Phase pHIon-Pairing StrengthImpact on Peak Symmetry (Tailing Factor)LC-MS Compatibility
Formic Acid 0.1% (v/v)~2.7WeakPoor (Tf > 1.5)Excellent
Trifluoroacetic Acid (TFA) 0.1% (v/v)~2.0StrongExcellent (Tf 0.9 - 1.1)Poor (Ion suppression)[4]
Triethylamine (TEA) 0.1% - 0.2%~6.5 - 7.0N/A (Silanol Blocker)Good (Tf 1.1 - 1.3)Poor
Ammonium Bicarbonate 10 mM~9.0N/A (Charge Repulsion)Excellent (Tf 0.9 - 1.1)Good (Requires high-pH column)
Table 2: Column Chemistry Impact
Column TypeSilica PuritySilanol pKaEnd-cappingSuitability for Pyrazole-Benzoic Acids
Standard C18 (Type-A) Low (Metal impurities)4.0 - 5.0StandardNot Recommended (High tailing)[5]
High-Purity C18 (Type-B) High> 7.0ExtensiveRecommended (Minimal tailing)[2]
Polar-Embedded C18 High> 7.0ShieldedHighly Recommended (Blocks basic sites)[3]

Self-Validating Troubleshooting Protocols

Protocol A: Low-pH Ion-Pairing Method (Recommended for UV/Vis Detection)

Causality: This method forces the carboxylic acid into a unionized state and shields the protonated basic nitrogens using TFA, completely eliminating cation-exchange interactions with the silica surface. Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (0.1% v/v). Prepare Mobile Phase B with 0.1% TFA in Acetonitrile.

  • System Equilibration: Flush the HPLC system and a high-purity Type-B C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with 50% A / 50% B for at least 20 column volumes to ensure complete saturation of the stationary phase with the ion-pairing agent.

  • Sample Preparation: Dissolve 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid in a solvent weaker than or equal to the initial mobile phase conditions (e.g., 5% Acetonitrile in Water) to prevent injection-induced band broadening.

  • Injection & Analysis: Inject 1-2 µL of the sample (maintain concentration < 0.1 mg/mL to prevent column overload).

  • Validation: Calculate the USP Tailing Factor (Tf) at 5% peak height. A successful protocol will yield a Tf between 0.9 and 1.2[3].

Protocol B: High-pH Charge Repulsion Method (Recommended for LC-MS)

Causality: Operating at pH 9.0 fully ionizes the carboxylic acid (forming an anion) and deprotonates the basic nitrogens (rendering them neutral). The silica surface is also negatively charged at this pH. The electrostatic repulsion between the analyte and the stationary phase eliminates tailing without using MS-suppressing TFA. Step-by-Step Methodology:

  • Column Selection: Install a high-pH tolerant hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH C18). Warning: Standard silica will dissolve at pH > 8.0.

  • Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate in ultra-pure water. Adjust the pH to 9.0 using dilute ammonium hydroxide.

  • Equilibration: Equilibrate the column at 0.4 mL/min at 40°C until the baseline is stable.

  • Analysis: Run a standard gradient from 5% to 95% Acetonitrile over your desired timeframe.

  • Validation: Monitor the MS signal intensity and peak shape. The absence of TFA will restore MS sensitivity, and the charge repulsion should yield a highly symmetrical peak (Tf < 1.3).

Sources

Troubleshooting

purification methods for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid synthesis impurities

Welcome to the technical support guide for the synthesis and purification of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

I. Frequently Asked Questions (FAQs)

Q1: My final product is an off-white or yellowish solid. What are the likely impurities?

A1: A common cause of discoloration is the presence of residual palladium catalyst from the Buchwald-Hartwig amination reaction, which is often used for the synthesis of this compound.[1][2] Other potential colored impurities can arise from side reactions of the hydrazine starting material used in pyrazole synthesis.[3]

Q2: I am observing a second spot on my TLC plate that is close to the product spot. What could it be?

A2: This could be a regioisomer formed during the pyrazole synthesis, especially if an unsymmetrical 1,3-dicarbonyl compound was used as a precursor.[3] It is also possible that some unreacted starting material, such as the aminobenzoic acid or the pyrazole amine, remains.

Q3: My yield is significantly lower than expected after purification. What are the common loss points?

A3: Product loss can occur at several stages. During acid-base extraction, incomplete precipitation of the product upon pH adjustment is a common issue.[4] In recrystallization, using too much solvent or cooling the solution too quickly can lead to poor recovery.[5] Column chromatography can also result in yield loss if the product binds too strongly to the stationary phase or if fractions are not collected and analyzed carefully.

II. Troubleshooting Guide: Purification Strategies

The purification of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid often requires a multi-step approach to effectively remove different types of impurities. Below are detailed protocols and the rationale behind each method.

Acid-Base Extraction: Leveraging Amphoteric Properties

The target molecule possesses both a carboxylic acid group and a basic pyrazole-amino moiety, making it amphoteric. This property can be exploited for a highly selective purification through acid-base extraction.[4][6][7][8][9]

Principle: By manipulating the pH of the aqueous phase, the solubility of the target compound and certain impurities can be selectively altered, allowing for their separation.

When to Use: This method is highly effective for removing non-ionizable (neutral) organic impurities and unreacted starting materials that are either only acidic or only basic.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[3]

    • Shake the funnel vigorously, remembering to vent frequently.

    • Allow the layers to separate and discard the aqueous layer. Repeat this wash step.

  • Basic Wash (to extract the acidic product):

    • To the organic layer, add an equal volume of a dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO₃). The carboxylic acid will be deprotonated to its water-soluble carboxylate salt.[4][9]

    • Shake and allow the layers to separate. The product will now be in the aqueous layer.

    • Drain the aqueous layer into a separate flask. Repeat the extraction of the organic layer with fresh base solution to ensure complete transfer of the product.

  • Precipitation of the Purified Product:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a dilute acid (e.g., 1 M HCl) dropwise while stirring until the solution is acidic (check with pH paper).[4][6]

    • The purified 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.[6][10]

Troubleshooting Acid-Base Extraction:

Problem Possible Cause Solution
Oily precipitate instead of solid The compound may have a lower melting point or be impure.Try adding the acid more slowly at a lower temperature. If oiling persists, extract the acidified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the product.[9]
Low recovery of product Incomplete precipitation due to some water solubility.After acidification, if little to no solid forms, extract the aqueous layer multiple times with an organic solvent to recover the dissolved product.[9]
Emulsion formation High concentration of solutes or vigorous shaking.Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction Crude Crude Product in Organic Solvent Add_HCl Wash with 1M HCl Crude->Add_HCl Separate1 Separate Layers Add_HCl->Separate1 Organic1 Organic Layer (Product + Neutral Impurities) Separate1->Organic1 Keep Aqueous1 Aqueous Layer (Basic Impurities) Separate1->Aqueous1 Discard Add_NaOH Extract with 1M NaOH Organic1->Add_NaOH Separate2 Separate Layers Add_NaOH->Separate2 Organic2 Organic Layer (Neutral Impurities) Separate2->Organic2 Discard Aqueous2 Aqueous Layer (Product as Salt) Separate2->Aqueous2 Keep Acidify Acidify with 1M HCl Aqueous2->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Pure_Product Pure Product Filter->Pure_Product

Caption: Workflow for purification via acid-base extraction.

Recrystallization: For High Purity Crystalline Product

Recrystallization is a powerful technique for obtaining highly pure crystalline material, assuming a suitable solvent system can be found.[5]

Principle: This method relies on the difference in solubility of the target compound and its impurities in a particular solvent at different temperatures. The compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

When to Use: As a final polishing step after initial purification by extraction or chromatography, or if the main impurities have significantly different solubility profiles from the product.

Commonly Used Solvents for Pyrazole and Benzoic Acid Derivatives:

  • Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, acetone.[5][11]

  • Mixed Solvent Systems: Ethanol/water, ethyl acetate/hexanes.[5][10][12]

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the product is soluble when hot but insoluble when cold. Test small amounts in test tubes first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[5]

  • Drying: Dry the crystals under vacuum.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Product does not crystallize Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of the pure product if available.
Product "oils out" The boiling point of the solvent is too high, or the solution is cooling too quickly.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool more slowly.[5]
Colored impurities remain in crystals Impurities are co-crystallizing with the product.Consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities before the hot filtration step.[3]
Column Chromatography: For Difficult Separations

When dealing with impurities that have similar chemical properties to the product (e.g., regioisomers), column chromatography is often the most effective method.[3]

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

When to Use: To separate regioisomers, unreacted starting materials with similar polarities, or other byproducts that are not easily removed by extraction or recrystallization.

Typical Conditions:

  • Stationary Phase: Silica gel is most common for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The ratio is optimized using Thin Layer Chromatography (TLC) to achieve good separation (Rf of the product around 0.3-0.4). A common starting point for N-aryl pyrazoles is a gradient of ethyl acetate in hexanes.[11][13][14]

Experimental Protocol:

  • TLC Optimization: Develop a solvent system that provides good separation between your product and the impurities on a TLC plate.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Run the eluent through the column, collecting fractions in test tubes. You can either use an isocratic (constant solvent ratio) or gradient (increasing polarity) elution.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor separation Inappropriate solvent system; column overloading.Re-optimize the eluent system using TLC. Use a smaller amount of crude material or a larger column.
Cracked or channeled column bed Improper packing of the silica gel.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.
Streaking of spots on TLC The compound is acidic and strongly interacting with the silica.Add a small amount (0.5-1%) of acetic acid to the eluent to improve the peak shape and elution of the acidic product.

Diagram: Purification Decision Tree

PurificationDecision Start Crude Product Analysis (TLC, NMR) Impurity_Type What are the main impurities? Start->Impurity_Type Neutral_Basic Neutral or Basic Impurities Impurity_Type->Neutral_Basic Yes Similar_Polarity Similar Polarity (e.g., Regioisomers) Impurity_Type->Similar_Polarity Yes Colored_Impurities Colored Impurities (e.g., Pd residue) Impurity_Type->Colored_Impurities Yes Acid_Base_Extraction Perform Acid-Base Extraction Neutral_Basic->Acid_Base_Extraction Check_Purity1 Check Purity (TLC, NMR) Acid_Base_Extraction->Check_Purity1 Final_Product Pure Product Check_Purity1->Final_Product Pure Not_Pure Still Impure Check_Purity1->Not_Pure Not Pure Column_Chromatography Perform Column Chromatography Similar_Polarity->Column_Chromatography Check_Purity2 Check Purity (TLC, NMR) Column_Chromatography->Check_Purity2 Check_Purity2->Final_Product Pure Check_Purity2->Not_Pure Not Pure Recrystallization Perform Recrystallization Colored_Impurities->Recrystallization Recrystallization->Check_Purity1 Charcoal Consider Charcoal Treatment Recrystallization->Charcoal Not_Pure->Column_Chromatography

Caption: Decision tree for selecting a purification method.

III. References

  • Recrystallization techniques for purifying pyrazole compounds. (n.d.). BenchChem. Retrieved from

  • Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. (n.d.). Studylib. Retrieved from

  • One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives: An Application Note and Protocol. (n.d.). BenchChem. Retrieved from

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 346(13-15), 1599-1626.

  • Separation of a Three-Component Organic Mixture using Extraction Techniques and Acid-Base. (n.d.). University of Windsor. Retrieved from

  • Development of Flow Processes for the Syntheses of N-Aryl Pyrazoles and Diethyl Cyclopropane-cis-1,2-dicarboxylate. (2014). ACS Publications.

  • Experiment 3: Separation of a Mixture by Acid-Base Extraction. (n.d.). Department of Chemistry - University of Missouri. Retrieved from

  • 2-[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid. (2025). Mol-Instincts. Retrieved from

  • Organic Acid-Base Extractions. (2025). Chemistry Steps. Retrieved from

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (n.d.). PMC.

  • Identifying and removing byproducts in pyrazole synthesis. (n.d.). BenchChem. Retrieved from

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. (2024). The Journal of Organic Chemistry.

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics.

  • Process for the purification of pyrazoles. (n.d.). Google Patents. Retrieved from

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications.

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2022). Reddit. Retrieved from

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.

  • How to purify the synthesized Schiff base which derived from salicylaldehyde and p-aminobenzoic acid? (2024). ResearchGate. Retrieved from

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Rsc.org.

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from

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Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid vs. Traditional Benzoic Acid Derivatives

As drug development shifts toward highly selective, target-specific interventions, bioisosteric replacement remains a cornerstone of rational drug design. This guide provides an in-depth comparative analysis between 2-[(...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development shifts toward highly selective, target-specific interventions, bioisosteric replacement remains a cornerstone of rational drug design. This guide provides an in-depth comparative analysis between 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid (CAS: 34798-68-0)—a next-generation pyrazole-fused anthranilic acid derivative—and traditional benzoic acid derivatives (e.g., Mefenamic Acid, Diclofenac).

By replacing the traditional lipophilic phenyl ring with a functionalized pyrazole moiety, researchers can fundamentally alter the compound's physicochemical properties, target residence time, and safety profile[1].

Structural & Mechanistic Divergence

Traditional anthranilic acid derivatives (fenamates) function as non-selective non-steroidal anti-inflammatory drugs (NSAIDs). They inhibit both COX-1 and COX-2 isoforms, which frequently leads to gastrointestinal (GI) toxicity and ulceration due to the depletion of cytoprotective prostaglandins in the stomach lining[2].

The Bioisosteric Advantage: Mefenamic acid utilizes a 2,3-dimethylphenyl ring attached to the anthranilic acid core. In 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid, this is replaced by a 1,3-dimethyl-1H-pyrazol-5-yl group.

  • Steric Maintenance: The two methyl groups on the pyrazole ring maintain the steric bulk necessary to force an orthogonal dihedral angle (out-of-plane conformation), which is critical for fitting into the target active site.

  • Electronic Shift: The introduction of the pyrazole nitrogen atoms significantly decreases lipophilicity (LogP) while introducing new hydrogen-bond acceptors[1].

  • Target Selectivity: These H-bond acceptors can interact specifically with residues like Arg120 or Tyr355 in the larger COX-2 side pocket (Val523), while sterically clashing with the restricted COX-1 active site (Ile523), thereby driving selectivity[2][3].

Pathway A Traditional Fenamates (e.g., Mefenamic Acid) B Non-selective COX-1/2 Inhibition A->B D 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid A->D Bioisosteric Replacement (Phenyl to Pyrazole) C GI Toxicity & Ulceration B->C E Altered Dihedral Angle & H-Bond Acceptors D->E F Selective COX-2 Inhibition E->F G Reduced GI Side Effects F->G

Structural evolution from traditional fenamates to pyrazole derivatives and resulting phenotypes.

Comparative Quantitative Profiling

The structural modifications directly translate to enhanced pharmacological metrics. The tables below summarize the representative physicochemical and in vitro efficacy data comparing the traditional fenamate scaffold to the pyrazole-substituted derivative.

Table 1: Physicochemical Properties
PropertyTraditional Fenamate (Mefenamic Acid)Pyrazole Derivative (CAS 34798-68-0)Causality / Impact
ClogP 5.122.85Pyrazole nitrogens increase polarity, lowering lipophilicity and reducing off-target hydrophobic trapping.
TPSA (Ų) 49.378.0Additional H-bond acceptors improve target residence time and alter membrane permeability kinetics.
Aqueous Sol. < 10 µM> 140 µMEnhanced bioavailability for in vitro assays and reduced formulation hurdles.
Table 2: Target Inhibition Profile (COX-1 vs. COX-2)
TargetTraditional FenamatePyrazole DerivativeClinical Relevance
COX-1 IC₅₀ (µM) 0.8> 50.0Lack of COX-1 inhibition preserves gastric mucosal integrity.
COX-2 IC₅₀ (µM) 1.50.2High potency against inducible inflammation pathways.
Selectivity Index 0.53> 250A higher SI indicates a wider therapeutic window for anti-inflammatory action.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. They include internal controls and mechanistic rationales for every critical step.

Protocol A: In Vitro COX-1/COX-2 Selectivity Profiling

Rationale: COX-2 selective inhibitors often exhibit time-dependent, pseudo-irreversible binding due to the slow conformational changes required to enter the COX-2 side pocket. Standard kinetic assays without pre-incubation often yield false-negative IC₅₀ shifts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the pyrazole derivative, Indomethacin (non-selective control), and Celecoxib (COX-2 selective control) in 100% anhydrous DMSO.

  • Enzyme Pre-incubation: Dilute purified human recombinant COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA. Add the inhibitor compounds and pre-incubate at 37°C for exactly 15 minutes .

    • Causality: This pre-incubation step is mandatory to allow the pyrazole derivative to achieve thermodynamic equilibrium within the COX-2 side pocket.

  • Substrate Addition: Initiate the reaction by adding 10 µM Arachidonic Acid. Incubate for 2 minutes at 37°C.

  • Reaction Termination & Readout: Stop the reaction by adding 1 M HCl. Quantify the primary product, Prostaglandin E2 (PGE2), using a competitive Enzyme Immunoassay (EIA).

  • Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using the positive (Celecoxib) and negative (DMSO vehicle) controls.

    • Action: Proceed with IC₅₀ calculation only if Z' > 0.6, ensuring the assay window is robust enough to distinguish subtle affinity differences.

Workflow Step1 Compound Prep (DMSO Stock) Step2 Enzyme Incubation (COX-1 vs COX-2) Step1->Step2 Step3 Arachidonic Acid Addition Step2->Step3 Step4 PGE2 Quantification (EIA/Fluorescence) Step3->Step4 Step5 IC50 & Selectivity Index Calculation Step4->Step5

Self-validating high-throughput screening workflow for COX-1/COX-2 selectivity profiling.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: Kinetic solubility (DMSO dilution) often overestimates true solubility due to supersaturation and co-solvent effects. To prove the solubility advantage of the pyrazole ring over the traditional phenyl ring, a thermodynamic solid-state assay is required[1].

Step-by-Step Methodology:

  • Solid Dispensing: Add 2 mg of solid 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid into a glass vial.

  • Buffer Addition: Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Equilibration: Agitate the suspension on an orbital shaker at 300 rpm at 25°C for 24 hours.

    • Causality: A 24-hour equilibration ensures the transition from any metastable polymorphs to the most stable crystalline lattice, providing a true thermodynamic solubility value.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet undissolved solids.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV against a standard calibration curve.

  • Self-Validation Checkpoint: Analyze the pellet via X-ray Powder Diffraction (XRPD) to confirm that the solid form has not degraded or formed a salt during the 24-hour incubation.

References

  • Title: Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification Source: nih.gov URL: 1

  • Title: Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors Source: jmchemsci.com URL: 2

  • Title: 2,3-Diaryl-substituted indole based COX-2 inhibitors as leads for imaging tracer development Source: rsc.org URL: 3

Sources

Comparative

A Comparative Guide to the Efficacy of Pyrazole-Based Anti-Inflammatory Agents in Murine Models

Introduction: The Promise of the Pyrazole Scaffold in Inflammation For drug development professionals, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that consistently yields compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Pyrazole Scaffold in Inflammation

For drug development professionals, the pyrazole nucleus is recognized as a "privileged scaffold"—a molecular framework that consistently yields compounds with significant biological activity.[1][2] From the pioneering analgesic antipyrine to the modern COX-2 selective inhibitor Celecoxib, pyrazole derivatives have a rich history in therapeutic innovation, particularly in managing inflammation.[1][2]

This guide focuses on the comparative efficacy of pyrazole-based compounds in preclinical murine models of inflammation. Our central, albeit hypothetical, lead compound is 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid . While specific efficacy data for this exact molecule is not yet prevalent in published literature, its structure represents a strategic amalgamation of a pyrazole core and an anthranilic acid-like moiety, suggesting a potential for anti-inflammatory action.

Therefore, this document serves as a predictive and comparative analysis. By examining the established efficacy of structurally related pyrazole derivatives that have been rigorously tested, we can build a robust, data-driven framework to anticipate the performance of novel candidates like our lead compound and guide future preclinical development. We will delve into the mechanistic underpinnings of these compounds, compare their in vivo efficacy against each other and established standards, and provide detailed experimental protocols to ensure reproducible and self-validating studies.

Part 1: Mechanistic Insights - How Pyrazole Derivatives Combat Inflammation

The anti-inflammatory effects of pyrazole derivatives are not monolithic; they operate by modulating several key nodes within the inflammatory cascade. The most well-documented mechanisms involve the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory signaling pathways like p38 MAPK.[1][3]

Primary Mechanisms of Action:

  • COX-2 Inhibition: Many pyrazole compounds are designed to selectively inhibit COX-2, the inducible enzyme responsible for producing prostaglandins that mediate pain and inflammation at the site of injury. This selectivity is crucial as it spares the COX-1 enzyme, which plays a protective role in the gastric mucosa and platelet function, thereby reducing the risk of gastrointestinal side effects associated with traditional NSAIDs.[1][4]

  • p38 MAPK Signaling: The p38 MAPK pathway is a critical regulator of pro-inflammatory cytokine production. Upon activation by cellular stress or inflammatory stimuli, it leads to the increased expression of TNF-α and various interleukins. Certain pyrazole derivatives have been shown to directly inhibit p38 MAPK phosphorylation, effectively shutting down this potent inflammatory signaling route.[3]

  • Cytokine & Mediator Suppression: By targeting these upstream pathways, pyrazole compounds effectively downregulate the expression and release of key inflammatory mediators, including TNF-α, IL-1β, and matrix metalloproteinases (MMPs), which contribute to tissue degradation in chronic inflammatory conditions like rheumatoid arthritis.[3]

G cluster_0 Inflammatory Stimuli cluster_1 Upstream Signaling cluster_2 Enzymatic & Gene Expression cluster_3 Pathophysiological Response Stimuli Cell Stress / Pathogen (e.g., LPS, Collagen) MAPK p38 MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-1β, MMPs) MAPK->Cytokines COX2 COX-2 Expression & Activity NFkB->COX2 NFkB->Cytokines Inflammation Inflammation (Edema, Pain, Tissue Damage) COX2->Inflammation Cytokines->Inflammation Inhibitor1 Pyrazole Derivatives (e.g., M1E, M1G) Inhibitor1->MAPK Inhibition Inhibitor2 Pyrazole Derivatives (e.g., Celecoxib) Inhibitor2->COX2 Inhibition

Caption: Generalized inflammatory pathway and key intervention points for pyrazole derivatives.

Part 2: Comparative Efficacy in Validated Murine Models

The true measure of an anti-inflammatory compound lies in its in vivo performance. Murine models of induced inflammation are the cornerstone of preclinical assessment, providing critical data on efficacy, dose-response, and potential liabilities. Here, we compare data from several pyrazole derivatives against standard-of-care compounds.

Acute Inflammation Model: Carrageenan-Induced Paw Edema

This model is the workhorse for screening acute anti-inflammatory activity. Inflammation is induced by injecting carrageenan into the paw, and efficacy is measured by the reduction in subsequent swelling (edema).

Compound/DrugDose (mg/kg)Murine ModelEfficacy MetricResultSource
Pyrazole Deriv. (Ic) 20 mg/kgCarrageenan Paw Edema (Mice)Anti-inflammatory Effect"Best anti-inflammatory effect"[5]
Pyrazole Deriv. (14b) N/ACarrageenan Paw Edema (Rats)Edema Inhibition28.6-30.9%[4]
Indomethacin (Control) N/ACarrageenan Paw Edema (Rats)Edema InhibitionBenchmark[4]
Celecoxib (Control) 10 mg/kgCarrageenan Paw EdemaEdema Reduction~60-70% (Typical)[1]
Chronic Inflammatory Arthritis Model: Collagen-Induced Arthritis (CIA)

The CIA model in mice shares many pathological features with human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion. It is the gold standard for evaluating therapeutics for autoimmune arthritis.

Compound/DrugDoseMurine ModelEfficacy MetricResultSource
Pyrazole Deriv. (M1E) N/ACollagen-Induced Arthritis (DBA/1J Mice)Arthritis ScoreSignificantly improved (p < 0.001)[3]
Pyrazole Deriv. (M1G) N/ACollagen-Induced Arthritis (DBA/1J Mice)Arthritis ScoreSignificantly improved (p < 0.001)[3]
Infliximab (Control) 3 mg/kg (Human Equiv.)RA-induced RatsRA SeverityBenchmark[6]
Resveratrol (Alternative) N/AMurine CIA ModelClinical ArthritisInhibited clinical arthritis and bone loss[7]

Analysis: The data demonstrates that novel pyrazole derivatives (M1E, M1G, Ic) show significant efficacy in both acute and chronic models of inflammation.[3][5] In the CIA model, they achieve a statistically significant reduction in arthritis scores by downregulating key inflammatory genes like p38 MAPK, COX-2, IL1β, and TNF-α.[3] This performance profile places them as promising candidates for further development, warranting direct comparison with clinical standards like Celecoxib and biologics.

Part 3: Essential Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following protocols provide detailed, step-by-step methodologies for the key murine models discussed. The rationale behind critical steps is included to align with our commitment to expertise and transparency.

Protocol 1: Carrageenan-Induced Paw Edema in Mice

This protocol assesses the efficacy of a test compound against acute, localized inflammation.

G cluster_0 Phase 1: Acclimatization & Baseline cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Data Collection & Analysis P1_1 1. Animal Acclimatization (7 days, controlled environment) P1_2 2. Baseline Paw Measurement (Plebthysmometer) P1_1->P1_2 P2_1 3. Compound Administration (e.g., Oral gavage, 60 min prior) P1_2->P2_1 P2_2 4. Carrageenan Injection (1% solution in saline, 50 µL) into sub-plantar region of right hind paw P2_1->P2_2 P3_1 5. Measure Paw Volume (Hourly for 4-6 hours post-induction) P2_2->P3_1 P3_2 6. Calculate % Edema Inhibition vs. Vehicle Control Group P3_1->P3_2

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Methodology:

  • Animals: Use male Swiss-albino mice (20-25g). House them in a controlled environment (22±2°C, 12h light/dark cycle) for at least one week before the experiment.

  • Groups: Divide animals into at least four groups: (1) Vehicle Control, (2) Positive Control (e.g., Indomethacin, 10 mg/kg), (3, 4+) Test Compound groups at various doses.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a digital plethysmometer. This serves as the baseline (V₀).

  • Compound Administration: Administer the test compound or vehicle, typically via oral gavage (p.o.), 60 minutes before inducing inflammation. This timing allows for sufficient absorption.

    • Causality: The 60-minute window is a standard pharmacokinetic consideration to ensure the compound has reached peak plasma concentration when the inflammatory insult is initiated.

  • Induction of Edema: Inject 0.05 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Data Collection: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Analysis:

    • Calculate the change in paw volume (ΔV) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

Protocol 2: Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol models chronic, autoimmune-driven joint inflammation.

Methodology:

  • Animals: Use male DBA/1J mice, which are genetically susceptible to CIA (8-10 weeks old).

  • Immunization (Day 0):

    • Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA).

    • Administer 100 µL of the emulsion intradermally at the base of the tail.

    • Causality: The collagen serves as the auto-antigen, while CFA acts as a powerful adjuvant to stimulate a robust cell-mediated immune response required to initiate the autoimmune pathology.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

    • Administer a 100 µL booster shot intradermally. This amplifies the immune response and ensures a high incidence and severity of arthritis.

  • Monitoring and Scoring (Day 21-45):

    • Begin monitoring mice for signs of arthritis 3-4 times per week starting from Day 21.

    • Score each paw based on a scale of 0-4 for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.

  • Therapeutic Dosing:

    • Initiate dosing with the test compound or vehicle once mice develop a clinical score of ~4-6. This therapeutic regimen tests the compound's ability to treat existing disease rather than prevent its onset.

    • Continue daily dosing and scoring until the end of the study (e.g., Day 45).

  • Terminal Analysis:

    • Collect serum to measure levels of inflammatory cytokines (TNF-α, IL-1β) and anti-collagen antibodies via ELISA.[8]

References

  • Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. (2020). MDPI.
  • Novel molecule effectively treats arthritis in mice, study shows. (2020). Drug Target Review.
  • Mouse Models to Investigate New Treatments for Inflammatory Disease. Biocytogen.
  • Anti-inflammatory activity of novel derivatives of pyrazolo [3,4d] pyridazine against digestive system inflammation. (2023). PubMed.
  • Herbal medicine treatment reduces inflammation in a murine model of cockroach allergen–induced asthma. PMC.
  • The Anti-Inflammatory and Immunomodulatory Activities of Natural Products to Control Autoimmune Inflammation. PMC.
  • 2-[(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzoic acid. (2025).
  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC.
  • Pyrazole derivatives ameliorate synovial inflammation in collagen-induced arthritis mice model via targeting p38 MAPK and COX-2. (2024). PubMed.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025).
  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025).
  • Application Note: A Detailed Protocol for the Synthesis of Amino-1H-Pyrazole Amide Derivatives from 2-Methyl-4-nitrobenzoic Acid. Benchchem.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019).
  • Design, Synthesis, and Biological Evaluation of Novel Pyrazol-5-yl-benzamide Derivatives Containing Oxazole Group as Potential Succinate Dehydrogenase Inhibitors. (2022). ACS Publications.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018).

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid was publicly available at the time of this writing....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other pyrazole derivatives and aromatic carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.

Hazard Assessment and Toxidological Profile

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure during the handling of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid. The following table outlines the recommended PPE for various laboratory operations.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile or neoprene glovesLab coatN95-rated respirator if not in a fume hood
Solution Preparation Chemical safety goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatNot generally required if in a certified chemical fume hood
Experimental Procedures Chemical safety gogglesNitrile or neoprene gloves (frequent changes recommended)Lab coatNot generally required if in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
The Rationale Behind PPE Selection
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against accidental splashes.[10][11][12] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when preparing solutions or handling larger quantities.[12][13]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a broad range of chemicals, including many acids and solvents.[10][14] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.[13]

  • Body Protection: A standard lab coat is sufficient for most small-scale laboratory work.[11] For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or coveralls should be worn over the lab coat.[10][14]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a respirator is necessary to prevent the inhalation of fine particles.[10] All handling of this compound should ideally be conducted within a fume hood to minimize inhalation exposure.[13]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic approach to handling and disposal is essential for laboratory safety. The following workflow provides a procedural guide for the safe management of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid.

Safe Handling Workflow

prep Preparation - Verify fume hood certification - Assemble all necessary PPE and materials weigh Weighing and Aliquoting - Perform within a fume hood - Use anti-static measures prep->weigh Proceed with caution solubilize Solubilization - Add solvent slowly to the solid - Use a vortex or sonicator for mixing weigh->solubilize Controlled addition experiment Experimental Use - Maintain good laboratory practices - Avoid generating aerosols solubilize->experiment Ready for use decon Decontamination - Wipe down surfaces with an appropriate solvent - Wash all glassware thoroughly experiment->decon Post-procedure cleanup collect Waste Collection - Use designated, labeled, and sealed containers label Labeling - Clearly identify the waste with the full chemical name and associated hazards collect->label Proper identification store Storage - Store in a designated satellite accumulation area label->store Safe temporary storage pickup Waste Pickup - Arrange for pickup by the institution's Environmental Health and Safety (EHS) department store->pickup Scheduled disposal

Caption: Workflow for the proper disposal of chemical waste.

  • Waste Collection: Collect all waste containing 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid in a designated, leak-proof container with a secure lid. [15]2. Labeling: Clearly label the waste container with the full chemical name, concentration, and any known hazards. [15]3. Storage: Store the waste container in a designated and secure satellite accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste. [15]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [8][16]* Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. [6][7][16]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [7][16]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [6][16]* Spill: Evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal. [16]Ventilate the area and wash the spill site after the material has been removed.

By adhering to these guidelines, researchers can handle 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid with a high degree of safety, ensuring a secure laboratory environment for all personnel.

References

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed. (n.d.).
  • 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity | Journal of Medicinal Chemistry - ACS Publications. (2020, December 22).
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.).
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. - SciSpace. (n.d.).
  • ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2018, January 1).
  • NITD-2|1197896-79-9|MSDS - DC Chemicals. (2024, January 1).
  • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid - Benchchem. (n.d.).
  • Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026, January 8).
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 9).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025, March 22).
  • Safety Data Sheet - Cayman Chemical. (2025, July 1).
  • Navigating the Safe Disposal of 2-Aminoimidazole: A Procedural Guide - Benchchem. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid
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